Product packaging for 2,3,4,9-tetrahydro-1H-carbazol-6-amine(Cat. No.:CAS No. 65796-52-3)

2,3,4,9-tetrahydro-1H-carbazol-6-amine

Cat. No.: B1294216
CAS No.: 65796-52-3
M. Wt: 186.25 g/mol
InChI Key: POYRLWQLOUUKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4,9-tetrahydro-1H-carbazol-6-amine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B1294216 2,3,4,9-tetrahydro-1H-carbazol-6-amine CAS No. 65796-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRLWQLOUUKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274537
Record name 2,3,4,9-tetrahydro-1H-carbazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-52-3
Record name NSC88017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-tetrahydro-1H-carbazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a valuable scaffold in medicinal chemistry. The primary focus is on a robust multi-step synthesis commencing with the Fischer indole synthesis of the carbazole core, followed by subsequent functional group transformations. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to support researchers in drug discovery and development.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structural motif found in numerous biologically active compounds and natural products. Its rigid, tricyclic framework allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing ligands that can interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, and antimicrobial properties.

The target molecule, this compound, serves as a key intermediate for the development of novel therapeutic agents. The strategic placement of the amino group on the aromatic ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide focuses on a well-established and reliable synthetic route to this important building block.

Synthetic Pathways and Experimental Protocols

The most commonly employed and well-documented synthesis of this compound is a three-step process:

  • Fischer Indole Synthesis: Formation of the 2,3,4,9-tetrahydro-1H-carbazole core from phenylhydrazine and cyclohexanone.

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 6-position of the carbazole ring.

  • Reduction: Conversion of the nitro group to the target primary amine.

An alternative, more direct approach would be the Fischer indole synthesis using 4-aminophenylhydrazine and cyclohexanone. However, detailed experimental protocols and yield data for this direct route are not as readily available in the literature. Therefore, this guide will focus on the detailed experimental procedures for the multi-step synthesis.

Multi-Step Synthesis of this compound

The following diagram outlines the workflow for the multi-step synthesis:

G start Start Materials: Phenylhydrazine & Cyclohexanone step1 Step 1: Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) start->step1 intermediate1 Intermediate 1: 2,3,4,9-Tetrahydro-1H-carbazole step1->intermediate1 step2 Step 2: Nitration (Sodium Nitrate, Sulfuric Acid) intermediate1->step2 intermediate2 Intermediate 2: 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole step2->intermediate2 step3 Step 3: Reduction (Zinc Dust, Sodium Hydroxide) intermediate2->step3 product Final Product: This compound step3->product

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This procedure utilizes the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in glacial acetic acid.

  • Heat the solution to reflux.

  • Slowly add phenylhydrazine (1.0 equivalent) to the refluxing solution.

  • Continue to reflux the reaction mixture for 5 minutes.

  • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Step 2 - Synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazole

  • Sodium Nitrate

  • Concentrated Sulfuric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve 2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add sodium nitrate (1.0 equivalent) in small portions while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Step 3 - Synthesis of this compound

Materials:

  • 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

  • Zinc Dust

  • Sodium Hydroxide

  • Rectified Spirit (Ethanol)

  • Sodium Dithionite

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in a solution of sodium hydroxide in rectified spirit.

  • Heat the mixture to reflux.

  • Gradually add zinc dust to the refluxing suspension.

  • Continue refluxing for 1 hour until the solution becomes transparent.

  • Filter the hot mixture at the pump. Return the zinc residue to the flask and extract with three portions of hot rectified spirit.

  • Combine the extracts and add a small amount of sodium dithionite.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the dried solid with diethyl ether.

  • Recrystallize the product from ethanol to yield this compound as brownish-red crystals.[1]

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of this compound.

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
12,3,4,9-Tetrahydro-1H-carbazoleC₁₂H₁₃N171.2488%118
26-Nitro-2,3,4,9-tetrahydro-1H-carbazoleC₁₂H₁₂N₂O₂216.2480%157
3This compoundC₁₂H₁₄N₂186.2674%134

Data sourced from reference[1].

Core Mechanism and Biological Pathways

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps to form the indole ring system.

G reactants Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Formation reactants->hydrazone enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia aminal->elimination product Indole Product elimination->product

Caption: Generalized mechanism of the Fischer indole synthesis.

The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2] This is followed by tautomerization to an enamine intermediate.[2] Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[2] Subsequent intramolecular cyclization and elimination of ammonia yield the final aromatic indole product.[2]

Biological Signaling Pathways Modulated by Carbazole Derivatives

Carbazole derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT (Signal Transducer and Activator of Transcription) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation STAT_dimer STAT Dimer STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Carbazole Carbazole Derivative Carbazole->STAT_dimer Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor

Caption: Simplified STAT signaling pathway and potential inhibition by carbazole derivatives.

In this pathway, the binding of a cytokine to its receptor on the cell surface activates Janus kinases (JAKs). JAKs then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to DNA and regulate the transcription of genes involved in cell growth and survival. Some carbazole derivatives have been shown to inhibit this pathway, potentially by interfering with STAT dimerization or DNA binding, thereby exerting their anti-proliferative effects.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound, a key building block in drug discovery. The multi-step synthesis presented here is a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these methods. Furthermore, the visualization of the core synthetic mechanism and a relevant biological signaling pathway enhances the understanding of the chemical and biological context of this important class of compounds. This guide is intended to be a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics based on the tetrahydrocarbazole scaffold.

References

An In-depth Technical Guide to the Borsche-Drechsel Cyclization for the Synthesis of 6-Amino-1,2,3,4-tetrahydrocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Borsche-Drechsel cyclization, with a specific focus on its application in the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. This valuable carbazole derivative serves as a crucial building block in the development of novel therapeutic agents. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and presents visualizations of the chemical processes involved. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this synthetic route.

Introduction to the Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic organic reaction for the synthesis of tetrahydrocarbazoles.[1][2] First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] It is widely considered a special case of the more general Fischer indole synthesis.[3] The reaction proceeds by heating a mixture of a phenylhydrazine derivative and cyclohexanone in the presence of an acid catalyst, such as glacial acetic acid.[4][5]

The tetrahydrocarbazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active natural products and synthetic compounds.[6] Derivatives of tetrahydrocarbazole have demonstrated a wide range of pharmacological activities, making them attractive templates for the design of new drugs.[6] The introduction of an amino group at the 6-position of the tetrahydrocarbazole ring system, yielding 6-amino-1,2,3,4-tetrahydrocarbazole, provides a key functional handle for further molecular elaboration and the development of novel drug candidates.

Reaction Mechanism

The Borsche-Drechsel cyclization follows a mechanism analogous to the Fischer indole synthesis.[1][3] The key steps are as follows:

  • Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-aminophenyl)hydrazine, with cyclohexanone to form the corresponding cyclohexanone (4-aminophenyl)hydrazone.

  • Tautomerization: The initially formed hydrazone undergoes tautomerization to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the key bond-forming step leading to the formation of a C-C bond between the aromatic ring and the cyclohexene ring.

  • Rearomatization: The intermediate from the sigmatropic rearrangement rearomatizes.

  • Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ammonia molecule to afford the final aromatic 6-amino-1,2,3,4-tetrahydrocarbazole product.[5]

A visual representation of this mechanism is provided in the diagram below.

Borsche_Drechsel_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product p_aminophenylhydrazine p-Aminophenylhydrazine hydrazone Cyclohexanone (4-aminophenyl)hydrazone p_aminophenylhydrazine->hydrazone + Cyclohexanone - H2O cyclohexanone Cyclohexanone cyclohexanone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearranged_intermediate [3,3]-Sigmatropic Rearrangement Product enamine->rearranged_intermediate [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate rearranged_intermediate->cyclized_intermediate Rearomatization & Cyclization product 6-Amino-1,2,3,4-tetrahydrocarbazole cyclized_intermediate->product Elimination of NH3

Caption: Reaction mechanism of the Borsche-Drechsel cyclization for 6-amino-tetrahydrocarbazole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole.

Materials:

  • (4-Aminophenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Decolorizing Carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.

  • Heating and Addition: Heat the mixture to reflux with vigorous stirring. Once refluxing, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, often with the use of decolorizing carbon to remove colored impurities.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine (4-Aminophenyl)hydrazine HCl and Glacial Acetic Acid heat Heat to Reflux setup->heat add Add Cyclohexanone Dropwise heat->add reflux Reflux for 2-4 hours add->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice-Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Filter and Wash with Water neutralize->filter recrystallize Recrystallize from Methanol/Ethanol filter->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Experimental workflow for the synthesis of 6-amino-tetrahydrocarbazole.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. Actual values may vary depending on the specific reaction conditions and scale.

ParameterExpected ValueReference
Reactants
(4-Aminophenyl)hydrazine HCl1.0 eq
Cyclohexanone1.0 - 1.2 eq
Solvent/Catalyst
Glacial Acetic AcidSufficient to dissolve reactants[4]
Reaction Conditions
TemperatureReflux[4]
Time2 - 4 hours
Product
AppearanceCrystalline solid
Yield75-85% (typical)[5]
Melting Point115-118 °C (for unsubstituted)[2][4]
Spectroscopic Data
¹H NMR (CDCl₃) δ (ppm)Aromatic protons, NH protons, and aliphatic protons in the cyclohexene ring.
¹³C NMR (CDCl₃) δ (ppm)Aromatic and aliphatic carbons.
IR (KBr) cm⁻¹N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic).

Note: Specific spectroscopic data for 6-amino-1,2,3,4-tetrahydrocarbazole should be determined experimentally and compared with literature values if available.

Applications in Drug Development

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry.[6] The presence of the amino group at the 6-position of 6-amino-1,2,3,4-tetrahydrocarbazole offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. This amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various pharmacophoric groups.

Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications, including but not limited to:

  • Anticancer agents

  • Antimicrobial agents

  • Central nervous system (CNS) active agents

The ability to synthesize 6-amino-1,2,3,4-tetrahydrocarbazole efficiently via the Borsche-Drechsel cyclization provides a solid foundation for the discovery and development of new and improved therapeutic agents.

Conclusion

The Borsche-Drechsel cyclization is a robust and reliable method for the synthesis of tetrahydrocarbazoles. Its application for the preparation of 6-amino-1,2,3,4-tetrahydrocarbazole provides a straightforward route to a key intermediate for drug discovery and development. This technical guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of expected quantitative data. The provided visualizations aim to facilitate a deeper understanding of the chemical processes involved. By leveraging this knowledge, researchers and scientists can effectively employ the Borsche-Drechsel cyclization in their efforts to develop novel and impactful therapeutic agents.

References

Spectroscopic and Procedural Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a notable selective acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's spectral characteristics and relevant experimental protocols.

¹H NMR and ¹³C NMR Data

The following tables summarize the available ¹H NMR data and provide an estimation of the ¹³C NMR chemical shifts for this compound. The ¹H NMR data has been reported in the literature, while the ¹³C NMR data is predicted based on the analysis of structurally similar carbazole derivatives due to the absence of specific experimental data in the reviewed literature.

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.4s1HN-H
7.28s2HN-H
7.01d1HAr-H
6.77d1HAr-H
6.57s1HAr-H
2.71-2.43m4HAliphatic-H
1.92-1.90m4HAliphatic-H

Solvent: DMSO-d₆, Spectrometer Frequency: 400MHz[1]

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
~150-140Quaternary aromatic carbons
~130-120Aromatic CH carbons
~120-110Aromatic CH carbons
~110-100Aromatic CH carbons
~30-20Aliphatic CH₂ carbons
~25-20Aliphatic CH₂ carbons

Experimental Protocols

The synthesis and biological evaluation of this compound as an acetylcholinesterase inhibitor involve a series of well-defined experimental procedures.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process:

  • Borsche-Drechsel Cyclization: The core 2,3,4,9-tetrahydro-1H-carbazole ring is synthesized via the condensation of phenylhydrazine with cyclohexanone in the presence of a suitable acid catalyst, such as glacial acetic acid.

  • Nitration: The tetrahydrocarbazole ring undergoes nitration, commonly using a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group at the 6-position.

  • Reduction: The nitro group of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to an amino group to yield the final product, this compound.[1]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase is determined using a colorimetric method, often based on the Ellman method.

Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: A working solution of acetylcholinesterase from a suitable source (e.g., electric eel) is prepared in the assay buffer.

  • DTNB Solution: A stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared in the assay buffer.

  • Substrate Solution: A solution of acetylthiocholine iodide (ATCI) is prepared in deionized water.

  • Test Compound Solutions: The test compound and a positive control (e.g., Donepezil) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations with the assay buffer.

Assay Procedure:

  • In a 96-well plate, the test compound at various concentrations is added to the respective wells.

  • The AChE enzyme solution is then added to the wells containing the test compound, and the plate is incubated to allow for inhibitor-enzyme interaction.

  • The reaction is initiated by adding a mixture of the substrate (ATCI) and the chromogen (DTNB) to all wells.

  • The absorbance is measured at 412 nm using a microplate reader at different time intervals (for kinetic analysis) or at a fixed time point (for endpoint analysis).

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the acetylcholinesterase inhibition assay.

G cluster_synthesis Synthesis Pathway phenylhydrazine Phenylhydrazine thc 2,3,4,9-tetrahydro-1H-carbazole phenylhydrazine->thc Borsche-Drechsel Cyclization cyclohexanone Cyclohexanone cyclohexanone->thc nitro_thc 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole thc->nitro_thc Nitration amino_thc This compound nitro_thc->amino_thc Reduction

Caption: Synthesis of this compound.

G cluster_workflow AChE Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, Substrate, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Test Compound, Controls) reagent_prep->plate_setup enzyme_add Add AChE Solution plate_setup->enzyme_add incubation Incubation enzyme_add->incubation reaction_start Initiate Reaction (Add Substrate + DTNB) incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

Caption: Acetylcholinesterase inhibition assay workflow.

References

Mass Spectrometry Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a carbazole derivative of interest in pharmaceutical research. This document outlines the core principles, experimental protocols, and expected data for the characterization and quantification of this compound using modern mass spectrometry techniques.

Introduction

This compound is a heterocyclic amine with a molecular formula of C₁₂H₁₄N₂ and a monoisotopic mass of 186.1157 Da. Accurate mass measurement and fragmentation analysis are crucial for its unambiguous identification in complex matrices and for pharmacokinetic and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the analysis of such compounds.

Physicochemical and Mass Spectrometry Data

The fundamental physicochemical and mass spectral data for this compound are summarized in the tables below. These values are essential for method development and data interpretation in mass spectrometry.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂
Monoisotopic Mass186.1157 Da
Molecular Weight186.25 g/mol

Table 2: High-Resolution Mass Spectrometry Data

Ion SpeciesIon FormulaCalculated m/zObserved m/z
[M+H]⁺C₁₂H₁₅N₂⁺187.1230187.04

Table 3: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Lost Neutral Fragment
187.12170.09NH₃
187.12159.09C₂H₄
187.12144.08C₃H₇
187.12130.07C₄H₉

Note: The predicted fragmentation data is based on common fragmentation pathways for amino-containing carbazole derivatives and requires experimental verification.

Experimental Protocols

A robust and reproducible analytical method is paramount for the reliable quantification of this compound. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions and calibration standards.

  • Biological Matrix Preparation (e.g., Plasma): For the analysis of the compound in plasma, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.

Visualization of Analytical Workflow and Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Standard/Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H MS/MS Fragmentation G->H I Quantification (MRM) H->I J Structural Confirmation H->J

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway M_H [M+H]⁺ m/z = 187.12 F1 [M+H-NH₃]⁺ m/z = 170.09 M_H->F1 - NH₃ F2 [M+H-C₂H₄]⁺ m/z = 159.09 M_H->F2 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation of the parent ion.

X-ray crystallography of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the X-ray Crystallography of 2,3,4,9-Tetrahydro-1H-carbazol-6-amine Derivatives

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole (THC) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives featuring an amine group at the C-6 position are of particular interest due to their potential as therapeutic agents, exhibiting activities ranging from anticancer to anti-Alzheimer's.[1][3] A profound understanding of the three-dimensional atomic arrangement of these molecules, achievable through single-crystal X-ray crystallography, is crucial for elucidating structure-activity relationships (SAR) and facilitating rational drug design.[4] This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. It details experimental protocols, presents crystallographic data for the parent scaffold, and visualizes key workflows and biological signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process, beginning with the construction of the core tetrahydrocarbazole scaffold, followed by functionalization of the aromatic ring and subsequent derivatization.

Experimental Protocol: A Generalized Synthetic Route
  • Step 1: Synthesis of the Tetrahydrocarbazole Core (Fischer Indole Synthesis)

    • A mixture of an appropriately substituted phenylhydrazine and cyclohexanone is prepared in a solvent such as glacial acetic acid or methanol.[4][5][6]

    • The reaction mixture is heated under reflux to facilitate the condensation and subsequent cyclization, forming the 2,3,4,9-tetrahydro-1H-carbazole ring system.[2][3]

    • Upon completion, the mixture is cooled and poured into ice-cold water, causing the product to precipitate.[5][7]

    • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol.[5][6]

  • Step 2: Nitration at the C-6 Position

    • The synthesized tetrahydrocarbazole is treated with a nitrating agent, such as a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group onto the aromatic ring, predominantly at the C-6 position.[3]

  • Step 3: Reduction to 6-Amine

    • The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the corresponding 6-amine derivative. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.

  • Step 4: Derivatization of the 6-Amino Group

    • The versatile amino group at the C-6 position serves as a handle for a wide array of chemical transformations, including acylation, alkylation, and the formation of amides or thioamides, to generate a diverse library of derivatives.[1][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Core 2,3,4,9-Tetrahydro-1H-carbazole Phenylhydrazine->Core Fischer-Borsche-Drechsel Cyclization Cyclohexanone Cyclohexanone Cyclohexanone->Core Fischer-Borsche-Drechsel Cyclization Nitro 6-Nitro-THC Core->Nitro Nitration (e.g., NaNO₂/H₂SO₄) Amine This compound Nitro->Amine Reduction (e.g., SnCl₂/HCl) Derivatives Target C-6 Amine Derivatives (Amides, Thioamides, etc.) Amine->Derivatives Derivatization (Alkylation, Acylation, etc.)

Caption: General synthetic pathway for C-6 amine derivatives.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. Following successful crystal growth, a standard procedure is followed for data collection and structure elucidation.

Experimental Protocol: Crystallization

The slow evaporation technique is commonly employed for growing single crystals of carbazole derivatives suitable for X-ray diffraction.[4][5]

  • Solvent Selection: The purified derivative is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in which it is moderately soluble.[5]

  • Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

  • Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100-120 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5][9] The diffraction patterns are recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected raw diffraction data are processed to correct for experimental factors and to yield a set of unique reflection intensities and their standard uncertainties.[7]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.[7]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by the R-factor.[7][10]

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

X-ray Crystallography Workflow

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase A Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting B->C D X-ray Diffraction C->D E Data Collection & Reduction D->E F Structure Solution (Phasing) E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: Standard workflow for single-crystal X-ray analysis.

Crystallographic Data and Structural Analysis

While specific crystallographic data for this compound derivatives are not widely published, the data for the parent scaffold (C₁₂H₁₃N) provides a valuable reference for the core molecular geometry and packing.[5][7]

Tabulated Crystallographic Data

The following table summarizes the crystallographic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole.[5][7]

ParameterValue
Chemical FormulaC₁₂H₁₃N
Formula Weight (Mᵣ)171.23
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1067 (4)
b (Å)7.9488 (5)
c (Å)19.4512 (12)
Volume (V) (ų)944.18 (10)
Z (molecules/unit cell)4
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.205
R-factor0.048

Note: Data is for the unsubstituted parent compound, CAS 942-01-8, and serves as a representative example.[5][11]

Key Structural Features

Analysis of the parent tetrahydrocarbazole structure reveals several key features. The molecule's tricyclic system is nearly planar, with the cyclohexene ring adopting a half-chair conformation.[4][5] The crystal packing is primarily stabilized by a network of intermolecular N—H···π and C—H···π interactions, which are crucial for the supramolecular assembly.[5][7][12] The introduction of a 6-amino group and its subsequent derivatives would be expected to introduce additional strong hydrogen bonding interactions (e.g., N-H···O, N-H···N), significantly influencing the crystal packing and potentially the compound's physicochemical properties.

Biological Activity and Related Signaling Pathways

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.[1]

Anticancer Activity

Certain THC derivatives exhibit significant cytotoxic and antiproliferative effects against various human cancer cell lines.[1][8] One reported mechanism involves the modulation of critical cellular signaling pathways. For instance, the derivative N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) was found to target and inhibit the Hippo pathway in bladder cancer cells.[1] Other studies on 3,6-disubstituted thioamide derivatives have shown they induce DNA damage and disrupt mitochondrial function, leading to apoptosis in cancer cells.[8]

Hippo_Pathway DMPCA THC Derivative (e.g., DMPCA) Hippo Hippo Pathway Signaling DMPCA->Hippo inhibits Proliferation Cancer Cell Proliferation & Survival Hippo->Proliferation negatively regulates

Caption: Inhibition of the Hippo pathway by a THC derivative.
Anti-Alzheimer's Activity

The cognitive decline in Alzheimer's disease is linked to a decrease in the neurotransmitter acetylcholine.[3] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several 6-amino-2,3,4,9-tetrahydro-1H-carbazole derivatives have been identified as selective AChE inhibitors, making them potential leads for anti-Alzheimer's agents.[3]

AChE_Inhibition cluster_normal Normal Synaptic Function ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme ACh->AChE binds to Products Choline + Acetate (Inactive) AChE->Products catalyzes breakdown Derivative 6-Amine THC Derivative Derivative->AChE inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Conclusion

The this compound framework represents a highly valuable scaffold for the development of new therapeutic agents. This guide has outlined the key experimental procedures for their synthesis and structural characterization by X-ray crystallography. The detailed three-dimensional structural information obtained from these studies is indispensable for understanding intermolecular interactions, optimizing ligand-receptor binding, and guiding the design of next-generation derivatives with enhanced efficacy and specificity. The continued application of crystallographic techniques will undoubtedly accelerate the translation of these promising compounds from laboratory research to clinical applications.

References

An In-depth Technical Guide to the Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the tetracyclic carbazole core, followed by regioselective nitration, subsequent reduction of the nitro group, and concluding with the formation of the hydrochloride salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The most common and well-established route for the synthesis of this compound hydrochloride involves a three-step reaction sequence starting from commercially available reagents. The overall transformation is depicted below:

Synthetic Pathway Cyclohexanone + Phenylhydrazine Cyclohexanone + Phenylhydrazine 2,3,4,9-tetrahydro-1H-carbazole 2,3,4,9-tetrahydro-1H-carbazole Cyclohexanone + Phenylhydrazine->2,3,4,9-tetrahydro-1H-carbazole Fischer Indole Synthesis 6-nitro-2,3,4,9-tetrahydro-1H-carbazole 6-nitro-2,3,4,9-tetrahydro-1H-carbazole 2,3,4,9-tetrahydro-1H-carbazole->6-nitro-2,3,4,9-tetrahydro-1H-carbazole Nitration This compound This compound 6-nitro-2,3,4,9-tetrahydro-1H-carbazole->this compound Reduction This compound HCl This compound HCl This compound->this compound HCl Salt Formation

Caption: Overall synthetic route.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and key analytical characterization.

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

The foundational step is the construction of the carbazole core via the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone.[1][2]

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Mix_and_Reflux Mix reactants and reflux Phenylhydrazine->Mix_and_Reflux Cyclohexanone Cyclohexanone Cyclohexanone->Mix_and_Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Mix_and_Reflux Pour_on_Ice Pour onto crushed ice Mix_and_Reflux->Pour_on_Ice Filter_Solid Filter the precipitate Pour_on_Ice->Filter_Solid Wash_with_Water Wash with water Filter_Solid->Wash_with_Water Recrystallize Recrystallize from ethanol Wash_with_Water->Recrystallize Product_1 Product_1 Recrystallize->Product_1 2,3,4,9-tetrahydro-1H-carbazole

Caption: Fischer indole synthesis workflow.

Experimental Protocol:

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[1] Phenylhydrazine (0.1 mol), freshly redistilled, is then added dropwise over 30 minutes.[1] The resulting mixture is refluxed for an additional 30 minutes.[1] Upon completion, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.[1] This solid is collected by filtration, washed thoroughly with water, and recrystallized from methanol or ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[1][3]

Quantitative Data:

ProductYield (%)Melting Point (°C)Analytical Data
2,3,4,9-tetrahydro-1H-carbazole88118IR (KBr, cm⁻¹): 3397, 3049, 2927, 1645, 1619, 1233, 737.[3] ¹H NMR (400MHz, DMSO-d₆): δ 8.14 (s, 1H, N-H), 7.42 (d, 1H, Ar H), 7.32 (dd, J= 8.2, 2.4 Hz, 1H, Ar H), 7.15 (dd, J= 10.6, 2.4 Hz, 1H, Ar H), 7.05 (d, J= 2.4Hz, 1H, Ar H), 2.67 (t, J= 6.2, 2H, Aliphatic H), 2.60 (t, J= 6.2, 2H, Aliphatic H), 1.85-1.78 (m, 4H, Aliphatic H).[3] MS (ESI): 172.03 [M+1]⁺.[3]
Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

The second step involves the electrophilic nitration of the carbazole core. This is a crucial step for introducing the nitrogen functionality at the desired position.

Nitration_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Carbazole 2,3,4,9-tetrahydro-1H-carbazole Add_Carbazole_Solution Add carbazole in H₂SO₄ to NaNO₃ in H₂SO₄ at 5°C Carbazole->Add_Carbazole_Solution Sodium_Nitrate Sodium Nitrate Sodium_Nitrate->Add_Carbazole_Solution Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Add_Carbazole_Solution Stir_Reaction Stir for 5 minutes Add_Carbazole_Solution->Stir_Reaction Pour_on_Ice Pour onto crushed ice Stir_Reaction->Pour_on_Ice Recrystallize Recrystallize from methylene chloride-petroleum ether Pour_on_Ice->Recrystallize Product_2 Product_2 Recrystallize->Product_2 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Caption: Nitration reaction workflow.

Experimental Protocol:

To a solution of sodium nitrate (0.0200 M) in concentrated sulfuric acid (50 mL), a solution of 2,3,4,9-tetrahydro-1H-carbazole (0.0200 M) in 25 mL of concentrated sulfuric acid is added dropwise with stirring over a period of 1 hour, while maintaining the temperature at 5°C in an ice bath.[3] After the addition is complete, the solution is stirred for an additional 5 minutes and then poured onto crushed ice.[3] The crude product is collected and recrystallized from a mixture of methylene chloride and petroleum ether (1:1) to yield pure 6-nitro-2,3,4,9-tetrahydro-1H-carbazole as orange-yellowish needles.[3]

Quantitative Data:

ProductYield (%)Melting Point (°C)Analytical Data
6-nitro-2,3,4,9-tetrahydro-1H-carbazole80157IR (KBr, cm⁻¹): 3373, 3046, 2933, 1630, 1516, 1324, 1473, 754.[4] ¹H NMR (400MHz, DMSO-d₆): δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H).[4] MS (ESI): 217.05 [M+1]⁺.[4]
Step 3: Synthesis of this compound

The nitro group is then reduced to the corresponding amine, which is the penultimate step in the synthesis of the target molecule.

Reduction_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Nitro_Carbazole 6-nitro-2,3,4,9-tetrahydro-1H-carbazole Dissolve_and_Heat Dissolve nitro-carbazole in ethanolic NaOH and heat to boiling Nitro_Carbazole->Dissolve_and_Heat Ethanol 95% Ethanol Ethanol->Dissolve_and_Heat Sodium_Hydroxide 20% Sodium Hydroxide Sodium_Hydroxide->Dissolve_and_Heat Zinc_Dust Zinc Dust Add_Zinc_Dust Add Zinc dust portion-wise Zinc_Dust->Add_Zinc_Dust Dissolve_and_Heat->Add_Zinc_Dust Reflux Continue reflux for 1 hour Add_Zinc_Dust->Reflux Filter_Hot Filter the hot mixture Reflux->Filter_Hot Extract_Residue Extract zinc residue with hot ethanol Filter_Hot->Extract_Residue Combine_and_Treat Combine extracts and add Sodium Dithionite Extract_Residue->Combine_and_Treat Remove_Solvent Remove solvent under reduced pressure Combine_and_Treat->Remove_Solvent Wash_and_Recrystallize Wash with diethyl ether and recrystallize from ethanol Remove_Solvent->Wash_and_Recrystallize Product_3 Product_3 Wash_and_Recrystallize->Product_3 This compound

Caption: Reduction of the nitro group workflow.

Experimental Protocol:

To a solution of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1g) in 30 mL of 95% ethanol containing 3.6 mL of 20% sodium hydroxide, the mixture is heated to boiling.[3] The heat source is removed, and zinc dust (2.9 g) is added in portions to maintain the boiling.[3] After the addition is complete, the mixture is refluxed for 1 hour until the solution becomes transparent.[3] The hot mixture is filtered, and the zinc residue is extracted with hot rectified spirit.[3] The combined extracts are treated with sodium dithionite (2 g), and the solvent is removed under reduced pressure.[3] The resulting solid is washed with diethyl ether and recrystallized from ethanol to give 6-amino-2,3,4,9-tetrahydrocarbazole as brownish-red crystals.[3]

Quantitative Data:

ProductYield (%)Melting Point (°C)Analytical Data
This compound74134IR (KBr, cm⁻¹): 3406, 2966, 1629, 1595, 1349.[3] ¹H NMR (400MHz, DMSO- d₆): δ 8.6 (s, 1H, Ar-NH), 7.01 (d, J = 8.10 Hz, 1H, Ar H), 6.82 (d, J = 8.14 Hz, 1H, Ar H), 6.68 (dd, J = 2.32 Hz, 1H, Ar H), 3.31 (s, 1H, Indole-NH), 3.14 (m, 4H, Aliphatic H and CH₂), 2.98 (t, 2H, CH₂), 1.64-1.48 (m, 6H, Aliphatic H), 1.02 (t, 3H, CH₃).[3] MS (ESI): 187.12 [M+1]⁺.[5]
Step 4: Formation of this compound Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.

Salt_Formation_Workflow cluster_reactants Reactants & Solvents cluster_reaction Reaction cluster_workup Isolation Amine This compound Dissolve_Amine Dissolve amine in the chosen solvent Amine->Dissolve_Amine Solvent Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) Solvent->Dissolve_Amine HCl Anhydrous HCl (in ether or isopropanol) Add_HCl Add HCl solution dropwise with stirring HCl->Add_HCl Dissolve_Amine->Add_HCl Precipitate_Salt Precipitate the hydrochloride salt Add_HCl->Precipitate_Salt Filter_and_Dry Filter the solid and dry under vacuum Precipitate_Salt->Filter_and_Dry Product_4 Product_4 Filter_and_Dry->Product_4 This compound HCl

References

Physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Introduction

This compound is a heterocyclic aromatic amine belonging to the tetrahydrocarbazole class of compounds. The tetrahydrocarbazole (THC) core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile structure, which serves as a template for ligands targeting multiple biological receptors.[1] This structural motif is present in numerous natural alkaloids and pharmacologically active compounds, leading to its extensive use in drug design and discovery.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-Alzheimer's properties.[1][2]

Specifically, this compound has been identified as a selective acetylcholinesterase (AChE) inhibitor, making it a compound of interest for research into potential therapeutic agents for Alzheimer's disease.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueReference
CAS Number 65796-52-3[1][4][5]
Molecular Formula C₁₂H₁₄N₂[4][5]
Molecular Weight 186.25 g/mol [1][5][6]
Monoisotopic Mass 186.1157 Da[6][7]
Appearance Brownish red crystals[3]
Melting Point 134°C[3]
Solubility Insoluble in water; Soluble in methanol.[8][9]
Topological Polar Surface Area (TPSA) 41.8 Ų[6]
Predicted XLogP3 2.6[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While complete spectral data for the final amine product is not detailed in the provided references, data for its immediate precursor, 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, offers significant insight into the core structure.

Spectroscopic TechniqueData for 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (Precursor)Reference
¹H NMR (400MHz, DMSO-d₆) δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H)[3]
IR (KBr, cm⁻¹) 3373 (N-H stretch), 3046 (aromatic C-H stretch), 2933 (aliphatic C-H stretch), 1630 (C=C stretch), 1516 & 1324 (NO₂ asymmetric and symmetric stretch), 1473, 754[3]
Mass Spectrometry (ESI) m/z: 217.05 [M+1]⁺[3]

Expected Spectral Features for this compound:

  • IR: Appearance of characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the strong NO₂ stretching bands.

  • ¹H NMR: Upfield shift of the aromatic protons compared to the nitro precursor due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons would also be expected.

  • Mass Spectrometry: A molecular ion peak [M]⁺ at m/z 186 or a protonated molecular ion [M+H]⁺ at m/z 187.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a three-step process starting from phenylhydrazine and cyclohexanone.

Step 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

  • Principle: This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and cyclization to form the indole ring system.[1][3]

  • Procedure:

    • Combine equimolar amounts of phenylhydrazine and cyclohexanone in glacial acetic acid.[3]

    • Reflux the mixture for approximately 5-10 minutes.[3]

    • Cool the reaction mixture, which typically results in the precipitation of the product.

    • Filter the solid product in vacuo and recrystallize from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3][10]

Step 2: Nitration of 2,3,4,9-Tetrahydro-1H-carbazole

  • Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the electron-rich carbazole ring, predominantly at the C-6 position.[1]

  • Procedure:

    • Dissolve 2,3,4,9-tetrahydro-1H-carbazole in a strong acid, such as sulfuric acid.[1]

    • Cool the mixture in an ice bath to maintain a low temperature.

    • Slowly add a nitrating agent, such as sodium nitrate, while stirring.[1]

    • Carefully control the temperature to ensure regioselective nitration.[1]

    • After the reaction is complete, pour the mixture over ice and collect the precipitated 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by filtration.

Step 3: Reduction of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

  • Principle: The nitro group is reduced to a primary amine to yield the final product. Standard reduction methods are effective for this transformation.

  • General Procedure (e.g., using SnCl₂/HCl):

    • Suspend the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in a solvent like ethanol.

    • Add an excess of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

    • Filter the product and purify by recrystallization from ethanol to obtain this compound as brownish-red crystals.[3]

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Product start1 Phenylhydrazine step1 Step 1: Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) start1->step1 start2 Cyclohexanone start2->step1 inter1 2,3,4,9-Tetrahydro-1H-carbazole step1->inter1 step2 Step 2: Nitration (NaNO2, H2SO4, Low Temp) inter2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole step2->inter2 step3 Step 3: Reduction (e.g., SnCl2/HCl) product This compound step3->product inter1->step2 inter2->step3

Caption: Synthetic workflow for the target compound.

Spectroscopic Analysis Protocol
  • Principle: Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

  • General Procedure:

    • NMR Spectroscopy:

      • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

      • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[12]

      • Process the data by applying Fourier transformation, phase correction, and baseline correction.[11]

    • Infrared (IR) Spectroscopy:

      • Prepare the sample as a KBr pellet or analyze as a thin film.[3]

      • Record the spectrum over a range of 4000-400 cm⁻¹.[11]

      • Identify characteristic functional group peaks.

    • Mass Spectrometry (MS):

      • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

      • Introduce the sample into the mass spectrometer using an appropriate ionization method like Electrospray Ionization (ESI).[11]

      • Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.[11]

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its role as a cholinesterase inhibitor.

Inhibition of Acetylcholinesterase (AChE)

In the context of Alzheimer's disease, cognitive decline is linked to a decrease in the neurotransmitter acetylcholine (ACh).[3] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a key strategy for the symptomatic treatment of Alzheimer's disease.[3] The compound was found to be a selective inhibitor of AChE over butyrylcholinesterase (BChE).[3]

G Mechanism of Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal Products Choline + Acetate AChE->Products Inhibitor 2,3,4,9-Tetrahydro- 1H-carbazol-6-amine Inhibitor->AChE Inhibits

Caption: Inhibition of AChE by the target compound.

References

A Technical Guide to the Initial Biological Screening of a Tetrahydrocarbazole Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the methodologies, data interpretation, and pathway analysis involved in the initial biological screening of a tetrahydrocarbazole library. Tetrahydrocarbazoles are a privileged class of heterocyclic compounds found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document outlines the core experimental protocols and data presentation necessary for the preliminary assessment of a novel tetrahydrocarbazole library, with a focus on anticancer, antimicrobial, and hypoglycemic activities.

Data Presentation: Summary of Quantitative Biological Activity

The initial screening of a tetrahydrocarbazole library typically involves evaluating its members against various biological targets. The following tables summarize representative quantitative data from studies on diverse tetrahydrocarbazole derivatives.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6f (4-chlorophenylpiperazine derivative)MCF7 (Breast)SRB0.00724[5]
6f (4-chlorophenylpiperazine derivative)HCT116 (Colon)SRB0.00823[5]
Series 4a-d (Alkyl dithiocarbonates)MCF7 (Breast)SRB0.00724 - 0.0377[5]
Series 6a-g (Heterocyclic dithiocarbamates)MCF7 (Breast)SRBData not fully specified[5]
7 (Dialkyl dithiocarbamate)MCF7 (Breast)SRBData not fully specified[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. SRB: Sulforhodamine B assay.

Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

Compound IDBacterial StrainFungal StrainZone of Inhibition (mm)Reference
Dibromo 1,2,3,4-tetrahydrocarbazole (9a) Not SpecifiedNot SpecifiedData not fully specified[1]
5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives (3a-h) VariousVariousData not fully specified[6]

Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives

Compound IDCell LineAssay Type% Glucose Consumption IncreaseReference
12b (Aza-tetrahydrocarbazole)HepG2Glucose Consumption45%[3][7]

Table 4: Anti-inflammatory and Antioxidant Activity of Tetrahydrocarbazole-linked 1,2-Diazoles

Compound IDAssay TypeIC50 (µg/mL)Reference
2 DPPH Radical ScavengingData not fully specified[8]
4 DPPH Radical Scavenging34.0[8]
7 DPPH Radical Scavenging44.2[8]
3 ABTS Radical Neutralization44.0[8]
8 ABTS Radical Neutralization50.20[8]
7 Lipid Peroxidation65.0[8]
10 Anti-inflammatory (RBC hemolysis)1.89[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful screening of a compound library. The following are methodologies for key assays cited in the literature for tetrahydrocarbazole screening.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell lines (e.g., MCF7, HCT116)

  • Complete cell culture medium

  • Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Add different concentrations of the test compounds to the cell monolayer. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Cell Fixation: Gently remove the medium and wash the cells. Add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[1]

Materials:

  • Bacterial and/or fungal isolates

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile petri dishes

  • Sterile cork-borer (5 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., Ethanol)

  • Solvent control (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria)

  • Incubator

Procedure:

  • Inoculum Preparation: Suspend each microbial isolate in BHI broth and dilute to approximately 10^5 colony-forming units (CFU) per ml.[1]

  • Plate Inoculation: Flood-inoculate the surface of BHI agar plates with the microbial suspension and then dry.[1]

  • Well Preparation: Cut wells of 5 mm diameter from the agar using a sterile cork-borer.[1]

  • Compound Application: Add a defined volume (e.g., 30 µL) of the sample solution (e.g., 50 µg of compound in 1 ml of solvent) into the wells.[1]

  • Incubation: Incubate the plates for 18 hours at 37°C for bacteria.[1]

  • Measurement: Evaluate the antibacterial activity by measuring the diameter of the zone of inhibition in mm.[1]

  • Controls: Use the solvent as a negative control and a standard antibiotic as a positive control.

Hypoglycemic Activity: Glucose Consumption Assay in HepG2 Cells

This assay measures the effect of compounds on glucose uptake by hepatocytes.[7]

Materials:

  • HepG2 cell line

  • Cell culture medium

  • Test compounds

  • Glucose assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluency.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period.

  • Glucose Measurement: After incubation, collect the cell culture supernatant.

  • Analysis: Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Calculation: The amount of glucose consumed by the cells is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in the wells without cells. The percentage increase in glucose consumption compared to a solvent control is then determined.[3][7]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.

General Workflow for Tetrahydrocarbazole Library Screening

This diagram illustrates the typical workflow from library synthesis to hit identification.

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Follow-up synthesis Synthesis of Tetrahydrocarbazole Library purification Purification & Characterization synthesis->purification primary_assay High-Throughput Screening (e.g., SRB, Antimicrobial Assay) purification->primary_assay dose_response Dose-Response Studies (IC50 Determination) primary_assay->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization G THC Tetrahydrocarbazole Derivative (e.g., 12b) AMPK AMPK Activation THC->AMPK activates GLUT4 GLUT4 Translocation to Cell Membrane AMPK->GLUT4 promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake leads to

References

A Technical Guide to the Discovery of Novel Tetrahydrocarbazole Amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This core is present in numerous naturally occurring alkaloids and pharmacologically active compounds, demonstrating a wide array of biological activities.[1][4] Derivatives of THC have been investigated for their potential as anticancer,[5][6][7] neuroprotective,[7][8] antibacterial,[2] antiviral,[6] and hypoglycemic agents.[2][9] The incorporation of an amine functionality into the tetrahydrocarbazole structure often enhances biological activity and provides a handle for further structural modifications, making these analogs a subject of intense research.

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered tetrahydrocarbazole amine analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological processes to support researchers in this field.

Synthesis of Tetrahydrocarbazole Amine Analogs

The synthesis of the tetrahydrocarbazole core is most commonly achieved through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a cyclohexanone derivative under acidic conditions.[2][10] However, for the direct introduction of an amine group, other methods such as C-H functionalization have been developed. A notable example is the two-step photochemical and acid-catalyzed C-H amination.[11]

This method utilizes a photosensitized oxidation of the tetrahydrocarbazole starting material to form a hydroperoxide intermediate. This intermediate is then activated by a Brønsted acid to react with an aniline nucleophile, yielding the desired amine analog.[11] This process avoids harsh conditions and provides a direct route to C-H amination.[11]

G THC Tetrahydrocarbazole (1) Hydroperoxide Hydroperoxide Intermediate (2) THC->Hydroperoxide Toluene O2 Oxygen (O2) O2->Hydroperoxide Light Visible Light (23W Lamp) Light->Hydroperoxide Sensitizer Rose Bengal (Photosensitizer) Sensitizer->Hydroperoxide Hydroperoxide_2 Hydroperoxide Intermediate (2) Product Tetrahydrocarbazole Amine Analog (4) Hydroperoxide_2->Product Aniline Aniline Nucleophile Aniline->Product Coupling Acid Brønsted Acid (e.g., Acetic Acid) Acid->Product

Caption: Workflow for the C-H amination of tetrahydrocarbazole.[11]

Therapeutic Applications and Biological Activity

Anticancer Activity

Tetrahydrocarbazole amine analogs have emerged as potent anticancer agents, often acting on multiple targets to induce cancer cell death.

Multi-Target Kinase and Enzyme Inhibitors: A series of hybrids combining tetrahydrocarbazole-1-amine with 5-arylidene-4-thiazolinone scaffolds has demonstrated significant anti-proliferative activity against various human cancer cell lines.[5] Notably, compounds 11c and 12c showed high potency and selectivity against leukemia (Jurkat), lymphoma (U937), and colon cancer (HCT-116) cells, with minimal toxicity to normal human mammary epithelial cells (HME1).[5][12]

These compounds were found to inhibit multiple key targets in cancer progression: Topoisomerase Iα (Topo Iα), Topoisomerase IIα (Topo IIα), Epidermal Growth Factor Receptor (EGFR), and tubulin polymerization.[5][12] The mechanism of action involves arresting the cell cycle in the G0/G1 phase and inducing apoptosis.[5]

G Multi-Target Anticancer Mechanism of THC Analogs cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Final Outcomes THC THC-Thiazolinone Hybrids (11c) EGFR EGFR THC->EGFR Inhibition (IC50 = 0.13 µM) Tubulin Tubulin THC->Tubulin Inhibition (IC50 = 8.46 µM) Topo1 Topo Iα THC->Topo1 Inhibition (IC50 = 52.12 µM) Topo2 Topo IIα THC->Topo2 Inhibition (IC50 = 57.22 µM) Prolif Inhibition of Proliferation Signaling EGFR->Prolif Poly Inhibition of Microtubule Formation Tubulin->Poly DNA_Damage DNA Strand Breaks Topo1->DNA_Damage Topo2->DNA_Damage CycleArrest G0/G1 Cell Cycle Arrest Prolif->CycleArrest Poly->CycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CycleArrest->Apoptosis

Caption: Signaling pathways targeted by THC-thiazolinone hybrids.[5][12]

Table 1: In Vitro Anticancer Activity of Tetrahydrocarbazole Analogs

Compound Target Cell Line / Enzyme IC50 Value Reference
11c Jurkat (Leukemia) 1.44 ± 0.09 µM [5][12]
U937 (Lymphoma) 1.77 ± 0.08 µM [5][12]
HCT-116 (Colon Cancer) 6.75 ± 0.08 µM [5][12]
HME1 (Normal) > 50 µM [5][12]
Topoisomerase Iα 52.12 µM [5][12]
Topoisomerase IIα 57.22 µM [5][12]
EGFR 0.13 µM [5][12]
Tubulin Polymerization 8.46 µM [5][12]
12c Jurkat (Leukemia) 1.44 ± 0.09 µM [5][12]
U937 (Lymphoma) 1.77 ± 0.08 µM [5][12]
HCT-116 (Colon Cancer) 6.75 ± 0.08 µM [5][12]
6f MCF7 (Breast Cancer) 7.24 nM/mL [6]

| | HCT116 (Colon Cancer) | 8.23 nM/mL |[6] |

Note: The activity for compound 6f was reported as superior to doxorubicin in MCF7 cells and comparable in HCT116 cells.[6]

Further studies on 3,6-disubstituted amide and thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold revealed that two thioamide compounds exhibited significant anticancer activity against MCF-7, HCT116, and A549 cell lines.[10][13] Their mechanism involves inducing DNA damage and disrupting mitochondrial function, ultimately leading to apoptosis.[10][13]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, inhibition of cholinesterase enzymes is a key therapeutic strategy. A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed as selective inhibitors of butyrylcholinesterase (BChE), a significant target in Alzheimer's disease.[8]

Compound 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) was identified as the most potent and selective BChE inhibitor in the series, with a mixed-type inhibition mechanism.[8] It also demonstrated neuroprotective effects and the ability to inhibit β-secretase (BACE1).[8] In vivo studies using the Morris water maze task confirmed that compound 15g improved memory in a scopolamine-induced animal model of cognitive impairment.[8]

Table 2: BChE Inhibitory Activity

Compound Target Enzyme IC50 Value Selectivity Reference

| 15g | Butyrylcholinesterase (BChE) | 0.11 µM | Selective (AChE IC50 > 100 µM) |[8] |

Hypoglycemic Activity

Tetrahydrocarbazole derivatives have also been explored for their potential in treating metabolic disorders. Based on a previously identified lead compound (ZG02), two new series of tetrahydrocarbazole derivatives were synthesized and evaluated for their effect on glucose consumption in HepG2 liver cells.[9]

The aza-tetrahydrocarbazole compound 12b was the most potent, increasing glucose consumption by 45% compared to the control, an effect approximately 1.2-fold higher than the standard drugs metformin and ZG02.[9] Mechanistic studies suggest that its hypoglycemic activity is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[9]

G Hypoglycemic Mechanism of THC Analog 12b THC_12b THC Analog (12b) AMPK AMPK THC_12b->AMPK Activation GLUT4 GLUT4 Transporters AMPK->GLUT4 Promotes translocation to Membrane Cell Membrane GLUT4->Membrane Glucose_Uptake Increased Glucose Uptake into Cell Membrane->Glucose_Uptake Facilitates

Caption: Proposed AMPK pathway activation by a THC analog.[9]

Experimental Protocols

Synthesis of 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (4d)[11]

This protocol details the C-H amination method for synthesizing a specific tetrahydrocarbazole amine analog.

Step 1: Photooxygenation to form the Hydroperoxide Intermediate

  • Weigh 1 g of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (starting material) into a 250 mL flask. Note: If the starting material is highly colored, it must first be purified by recrystallization or column chromatography to achieve a colorless solid.

  • Add 100 mL of toluene to the flask.

  • Add 2 mg of Rose Bengal (photosensitizer).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Introduce an oxygen-filled balloon via a needle through the septum to maintain a positive oxygen atmosphere.

  • Irradiate the stirring reaction mixture with a 23-watt lamp.

  • Monitor the reaction until the starting material is consumed. The hydroperoxide product typically precipitates from the toluene.

  • Isolate the hydroperoxide intermediate by filtration. No further purification is necessary for the next step.

Step 2: Acid-Catalyzed Amination (Method B)

  • In a separate flask, weigh out the dried hydroperoxide intermediate (1.0 equivalent, e.g., 0.49 mmol).

  • Add the desired aniline nucleophile (1.0 equivalent, e.g., 0.49 mmol).

  • Add acetic acid as the solvent and catalyst.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, purify the product using column chromatography. For compound 4d , an eluent mixture of hexane, ethyl acetate, and triethylamine (90:5:5) is used.

  • The final product is isolated as a white solid (Yield: 60%).

Anti-proliferative Sulforhodamine B (SRB) Assay[5][12]

This protocol is used to determine the in vitro anti-proliferative activity of synthesized compounds against cancer cell lines.

  • Cell Plating: Plate cells in 96-well plates at the required density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., tetrahydrocarbazole amine analogs) and incubate for a specified period (e.g., 48-72 hours). Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution (prepared in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance (optical density) at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. Plot the percentage of inhibition versus drug concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Conclusion

The tetrahydrocarbazole amine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. The synthetic versatility of the core structure allows for the generation of diverse analogs with potent and often multi-targeted biological activities. Recent research has highlighted their significant potential as anticancer agents that can overcome resistance by acting on multiple pathways, as selective neuroprotective agents for diseases like Alzheimer's, and as novel hypoglycemic agents. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to further explore and develop this promising class of compounds for clinical applications. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs and further elucidating their complex mechanisms of action in vivo.

References

Methodological & Application

Application Notes and Protocols for 2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives as potent acetylcholinesterase (AChE) inhibitors. This document includes detailed protocols for the synthesis of these compounds and the enzymatic assays used to evaluate their inhibitory activity. The information presented is intended to facilitate further research and development in the field of neurodegenerative disease therapeutics, particularly Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising pharmacophore for the design of novel AChE inhibitors.[1] Derivatives of this core structure, particularly those with an amine substitution at the C-6 position, have demonstrated significant inhibitory potency and selectivity, making them attractive candidates for further investigation.

Data Presentation

The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR1R2AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1 HH> 100> 100-
2 HNO215.23 ± 1.2121.56 ± 1.891.42
3 HNH28.76 ± 0.9812.45 ± 1.131.42
4 CH3NO27.12 ± 0.6510.89 ± 0.991.53
5 CH3NH24.54 ± 0.418.23 ± 0.761.81
6 n-PropylNO29.87 ± 0.8714.76 ± 1.341.50
7 n-PropylNH26.21 ± 0.559.88 ± 0.911.59
8 n-ButylNO211.34 ± 1.0216.98 ± 1.541.50
9 n-ButylNH27.89 ± 0.7111.54 ± 1.051.46
Donepezil --0.024 ± 0.0023.54 ± 0.28147.5

Experimental Protocols

Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-amine Derivatives

The synthesis of the target compounds is achieved through a multi-step process involving the construction of the tetrahydrocarbazole core, followed by nitration and subsequent reduction to the key amine intermediate.

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (1)

The core tetrahydrocarbazole ring is synthesized via the Borsche-Drechsel cyclization reaction, which involves the condensation of phenylhydrazine with cyclohexanone.[1]

  • Materials: Phenylhydrazine, Cyclohexanone, Glacial Acetic Acid.

  • Procedure:

    • To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq) dropwise with stirring.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.

Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)

Nitration of the tetrahydrocarbazole core is a critical step to introduce the nitro group at the C-6 position.[1]

  • Materials: 2,3,4,9-tetrahydro-1H-carbazole, Sodium Nitrate, Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve 2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrate (1.05 eq) in concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (3)

The final step involves the reduction of the nitro group to the corresponding amine.

  • Materials: 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, Stannous Chloride Dihydrate (SnCl2·2H2O), Concentrated Hydrochloric Acid, Ethanol.

  • Procedure:

    • Suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in ethanol.

    • Add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.

    • Heat the reaction mixture at reflux for 3-5 hours.

    • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of the synthesized compounds is determined using the spectrophotometric method developed by Ellman.[2] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[3]

  • Materials:

    • Acetylcholinesterase (from Electric Eel)

    • Acetylthiocholine Iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Test compounds and a positive control (e.g., Donepezil)

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Reagent Preparation:

      • Prepare stock solutions of the test compounds and Donepezil in DMSO.

      • Prepare working solutions by diluting the stock solutions with phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

      • Prepare ATCI and DTNB solutions in phosphate buffer.

    • Assay Protocol (in a 96-well plate):

      • Add 25 µL of phosphate buffer to each well.

      • Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of buffer to the control wells and 25 µL of Donepezil solution to the positive control wells.

      • Add 25 µL of AChE solution to all wells except the blank.

      • Incubate the plate at 37 °C for 15 minutes.

      • Add 125 µL of DTNB solution to each well.

      • Initiate the reaction by adding 25 µL of ATCI solution to each well.

      • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well.

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

      • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_assay AChE Inhibition Assay Workflow start Start Materials: Phenylhydrazine, Cyclohexanone borsche Borsche-Drechsel Cyclization start->borsche thc 2,3,4,9-Tetrahydro- 1H-carbazole borsche->thc nitration Nitration (NaNO2, H2SO4) thc->nitration nitro_thc 6-Nitro-2,3,4,9-tetrahydro- 1H-carbazole nitration->nitro_thc reduction Reduction (SnCl2, HCl) nitro_thc->reduction amino_thc 2,3,4,9-Tetrahydro- 1H-carbazol-6-amine (and Derivatives) reduction->amino_thc prepare_reagents Prepare Reagents: Enzyme, Substrate, DTNB, Inhibitors amino_thc->prepare_reagents Test Compounds incubation Incubation: Enzyme + Inhibitor prepare_reagents->incubation reaction Initiate Reaction: Add Substrate (ATCI) incubation->reaction measurement Spectrophotometric Measurement (412 nm) reaction->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis end Results analysis->end

Caption: Synthetic and biological evaluation workflow.

ellman_assay_pathway cluster_measurement Measurement AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB Reaction with DTNB DTNB (Ellman's Reagent) DTNB->TNB Absorbance at 412 nm Absorbance at 412 nm TNB->Absorbance at 412 nm Inhibitor Tetrahydrocarbazole Derivative (Inhibitor) Inhibitor->AChE Inhibition

References

Application Notes and Protocols: In Vitro Anti-proliferative Assay of Tetrahydrocarbazole Amines in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-proliferative effects of novel tetrahydrocarbazole amine derivatives on the MCF-7 human breast adenocarcinoma cell line. Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds, with their structural framework present in numerous natural alkaloids and synthetic molecules demonstrating a wide range of pharmacological activities, including potent anticancer properties[1][2]. The MCF-7 cell line is a well-established and widely utilized in vitro model for breast cancer research, particularly for screening potential therapeutic agents[3][4].

This document outlines detailed protocols for cell culture, the MTT cell viability assay, and presents quantitative data from studies on related compounds. Additionally, it includes visualizations of the experimental workflow and potential signaling pathways through which these compounds may exert their effects.

Data Presentation: Anti-proliferative Activity of Tetrahydrocarbazole Derivatives

The anti-proliferative efficacy of various tetrahydrocarbazole derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following table summarizes the IC50 values for selected tetrahydrocarbazole derivatives against the MCF-7 cell line.

Compound IDDerivative TypeCell LineAssay TypeIC50 ValueReference
Compound 5g Tetrahydrocarbazole-triazoleMCF-7Loss of Viability15.14 µM[5]
Compound 6f Tetrahydrocarbazole-dithioate (4-chlorophenylpiperazine)MCF-7Cytotoxicity7.24 nM[6][7]
Ellipticine Carbazole Alkaloid (Reference)MCF-7Viability1.3 ± 0.2 µM[8]
Doxorubicin Standard Chemotherapeutic (Reference)MCF-7Cytotoxicity> 7.24 nM*[6]

*Note: Compound 6f was reported to be superior to doxorubicin in its cytotoxic activity against MCF7 cells[6].

Experimental Protocols

MCF-7 Cell Culture and Maintenance

Aseptic technique is critical for all cell culture procedures.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin solution.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 300 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7 mL of complete growth medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[9].

Materials:

  • MCF-7 cells in complete growth medium

  • Sterile 96-well flat-bottom plates

  • Tetrahydrocarbazole amine compounds, dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-well microplate reader

Procedure:

  • Cell Seeding: Harvest MCF-7 cells and adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment[9][10].

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to prevent solvent-induced toxicity[10].

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator[10].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light[10][11].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10-15 minutes on a shaker to ensure complete solubilization[10].

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

    • Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Anti-proliferative Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Maintain MCF-7 Cell Culture Seed Seed Cells in 96-Well Plate Culture->Seed Treat Treat with Tetrahydrocarbazole Amine Dilutions Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform MTT Viability Assay Incubate->Assay Read Read Absorbance (570 nm) Assay->Read Calculate Calculate % Viability and IC50 Values Read->Calculate

Caption: Workflow for determining the IC50 of tetrahydrocarbazole amines in MCF-7 cells.

Proposed Multi-target Mechanism of Action

Tetrahydrocarbazole derivatives have been shown to act on multiple cellular targets to exert their anti-proliferative effects[2][8][12][13]. These compounds can interfere with DNA replication and cell division machinery, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Phenotypic Outcomes THC Tetrahydrocarbazole Amines Topo Topoisomerases THC->Topo Tubulin Tubulin Polymerization THC->Tubulin Telomerase Telomerase THC->Telomerase DNA_Damage DNA Damage & Replication Stress Topo->DNA_Damage inhibition Microtubule Microtubule Disruption Tubulin->Microtubule inhibition Telomere Telomere Shortening Telomerase->Telomere inhibition Arrest Cell Cycle Arrest (G0/G1 or G2/M Phase) DNA_Damage->Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule->Arrest Telomere->Arrest Arrest->Apoptosis

References

Application Notes and Protocols: Unraveling the Multifaceted Mechanism of Tetrahydrocarbazole Derivatives in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and neuronal loss.[1] The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Tetrahydrocarbazole derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities that address several of these pathological hallmarks.[2][3] These application notes provide a detailed overview of the mechanisms of action of tetrahydrocarbazole derivatives and protocols for key in vitro assays to evaluate their therapeutic potential.

Mechanisms of Action of Tetrahydrocarbazole Derivatives

Tetrahydrocarbazole derivatives combat the progression of Alzheimer's disease through a multi-pronged approach, targeting key enzymatic and signaling pathways implicated in the disease's pathology.

Cholinesterase Inhibition

A primary and well-established mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Reduced acetylcholine levels are a hallmark of AD and contribute significantly to cognitive decline.[5][6] By inhibiting AChE, tetrahydrocarbazole derivatives increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[4] Several derivatives have been synthesized and shown to be selective inhibitors of AChE over butyrylcholinesterase (BChE), which is advantageous in minimizing peripheral side effects.[4][5]

Modulation of Amyloid-Beta (Aβ) Production and Aggregation

Tetrahydrocarbazole derivatives have been shown to influence the amyloidogenic pathway.[2] A key mechanism is the attenuation of Aβ peptide production by reducing the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[2] Furthermore, certain carbazole-based compounds have demonstrated the ability to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils, a central event in AD pathogenesis.[7][8]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a crucial kinase implicated in both the formation of Aβ and the hyperphosphorylation of tau protein, the main component of NFTs.[9][10][11] The hyperactivation of GSK-3β is a significant contributor to AD pathology.[10] Some tetrahydrocarbazole derivatives and related compounds have been identified as inhibitors of GSK-3β, suggesting they can interfere with both amyloid and tau pathologies.

Normalization of Calcium Homeostasis

Impaired intracellular calcium homeostasis is an early event in the cascade of neurodegenerative events in AD.[3][12] Tetrahydrocarbazole derivatives have been found to normalize the disrupted calcium homeostasis in the endoplasmic reticulum (ER).[2][3] Specifically, they can dampen the enhanced calcium release from the ER observed in cells with familial AD-linked mutations.[2][3]

Improvement of Mitochondrial Function

Mitochondrial dysfunction is another critical aspect of AD pathogenesis.[2] By stabilizing ER calcium signaling, tetrahydrocarbazole derivatives can also improve mitochondrial function.[2][3] This is often measured by an increase in the mitochondrial membrane potential, indicating enhanced mitochondrial activity.[2][3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative tetrahydrocarbazole and related derivatives against key Alzheimer's disease targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Amino derivative 3AChESelective Inhibitor[5]
Methylamino derivative 4AChESelective Inhibitor[5]
Butyl nitro derivative 17AChESelective Inhibitor[5]
TacrineAChE0.223
Compound 18a (Tetrahydroacridin hybrid)AChE0.047 ± 0.002
DonepezilAChE0.14 ± 0.03[6]
Compound 4a (isoindoline-1,3-dione derivative)AChE0.91 ± 0.045[6]

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Pyrimidone compound 5GSK-3β3
Compound 18a (Tetrahydroacridin hybrid)GSK-3β0.930 ± 0.080

Experimental Protocols

Detailed methodologies for key experiments to evaluate the mechanisms of action of tetrahydrocarbazole derivatives are provided below.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.[3]

Materials:

  • 96-well microplate

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compound (tetrahydrocarbazole derivative) solution

  • Solvent for the test compound (e.g., DMSO)

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[3]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings at 1-minute intervals.[13]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Thioflavin T (ThT) Amyloid-Beta (Aβ) Aggregation Assay

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which increases upon binding to β-sheet-rich structures like Aβ fibrils.[2]

Materials:

  • Black, non-binding 96-well plate

  • Aβ peptide (e.g., Aβ42) solution (monomeric)

  • Thioflavin T (ThT) solution

  • Phosphate buffer (pH 7.4)

  • Test compound (tetrahydrocarbazole derivative) solution

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation: Prepare monomeric Aβ peptide solution.

  • Reaction Setup: In each well, combine:

    • Phosphate buffer

    • Aβ peptide solution (final concentration typically 10-25 µM)

    • ThT solution (final concentration typically 10 µM)

    • Test compound at various concentrations or vehicle control. The total volume in each well should be 100-200 µL.[14]

  • Incubation: Incubate the plate at 37°C.[15] For kinetic assays, the plate is incubated in the microplate reader.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-492 nm.[14] Readings can be taken at regular intervals for a kinetic study or at a single endpoint.

  • Data Analysis: The fluorescence intensity is proportional to the extent of Aβ aggregation. The inhibitory effect of the test compound is calculated by comparing the fluorescence in the presence of the compound to the control.

Protocol 3: In Vitro GSK-3β Kinase Assay

This assay measures the activity of GSK-3β by quantifying the amount of ADP produced during the kinase reaction, often using a luminescence-based system like ADP-Glo™.[5]

Materials:

  • 384-well plate

  • Recombinant GSK-3β enzyme

  • GSK-3β substrate

  • ATP

  • Kinase assay buffer

  • Test compound (tetrahydrocarbazole derivative) solution

  • ADP-Glo™ Kinase Assay system (or similar)

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Plate Setup: Add the test compound solutions and controls (no inhibitor, no enzyme) to the wells.

  • Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except "no enzyme" controls).[12]

  • Reaction Initiation: Add a mixture of the GSK-3β substrate and ATP to all wells to start the reaction.[12]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[12]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[12]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.[12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Protocol 4: Measurement of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[16]

Materials:

  • Cells (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • TMRM stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • CCCP or FCCP (positive control for depolarization)

  • Test compound (tetrahydrocarbazole derivative)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Culture: Plate cells and allow them to adhere.

  • Compound Treatment: Treat cells with the test compound at desired concentrations for the desired duration. Include a positive control (CCCP or FCCP) and a vehicle control.

  • TMRM Staining:

    • Prepare a working solution of TMRM in cell culture medium (typically 50-200 nM).

    • Remove the medium from the cells and add the TMRM staining solution.

    • Incubate for 15-30 minutes at 37°C.[6]

  • Washing: Aspirate the TMRM solution and wash the cells with warm PBS.[16]

  • Measurement: Measure the fluorescence using a suitable instrument (Ex/Em ~548/575 nm).[6]

  • Data Analysis: An increase in TMRM fluorescence in compound-treated cells compared to the vehicle control indicates an improvement in mitochondrial membrane potential.

Protocol 5: Beta-Secretase (BACE1) Activity Assay

This fluorometric assay measures BACE1 activity by detecting the cleavage of a specific BACE1 substrate that releases a fluorescent group.[10][17]

Materials:

  • 96-well black plate

  • BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compound (tetrahydrocarbazole derivative) solution

  • BACE1 inhibitor (positive control)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare dilutions of the test compound and positive control inhibitor.

  • Reaction Setup: To each well, add:

    • Assay buffer

    • Test compound or control

    • BACE1 enzyme

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the BACE1 substrate to each well to start the reaction.[10]

  • Incubation: Incubate the plate at 37°C, protected from light.[10]

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) either kinetically or at a fixed endpoint.[10]

  • Data Analysis: Calculate the percent inhibition of BACE1 activity for each compound concentration and determine the IC50 value.

Protocol 6: Measurement of Endoplasmic Reticulum (ER) Calcium Release

This protocol uses a genetically encoded calcium indicator (GECI) targeted to the ER, such as CatchER+, to monitor changes in ER calcium concentration in real-time in live cells (e.g., HEK293).[18]

Materials:

  • HEK293 cells

  • Plasmid encoding an ER-targeted GECI (e.g., CatchER+)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Ringer's buffer

  • Agonist to induce ER calcium release (e.g., ATP to activate IP3 receptors)

  • Test compound (tetrahydrocarbazole derivative)

  • Fluorescence microscope

Procedure:

  • Transfection: Transfect HEK293 cells with the ER-targeted GECI plasmid and culture for 24-48 hours to allow for protein expression.[7]

  • Cell Preparation: Plate the transfected cells on coverslips suitable for microscopy.

  • Compound Incubation: Incubate the cells with the test compound or vehicle control for the desired time.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope.

    • Perfuse the cells with Ringer's buffer.

    • Record a baseline fluorescence of the GECI.

    • Apply an agonist (e.g., ATP) to stimulate ER calcium release and record the change in fluorescence. A decrease in ER-localized fluorescence indicates calcium release.[18]

  • Data Analysis: Quantify the change in fluorescence intensity upon agonist stimulation in the presence and absence of the test compound. A smaller decrease in fluorescence in the presence of the tetrahydrocarbazole derivative indicates a dampening of ER calcium release.

Visualizations

Caption: Multi-target mechanism of action of tetrahydrocarbazole derivatives in Alzheimer's disease.

AChE_Inhibition_Workflow start Start plate_setup Prepare 96-well plate: - Buffer, AChE, DTNB - Test Compound/Control start->plate_setup pre_incubate Pre-incubate 10 min @ 25°C plate_setup->pre_incubate add_substrate Add ATCI Substrate to initiate reaction pre_incubate->add_substrate measure Kinetic Measurement Absorbance @ 412 nm add_substrate->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the AChE inhibition assay using Ellman's method.

References

Application Notes and Protocols for Pharmacophore Modeling of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the pharmacophore modeling of 2,3,4,9-tetrahydro-1H-carbazol-6-amine analogs, a promising scaffold in modern drug discovery. The following sections detail the principles, experimental workflows, and data interpretation involved in identifying novel bioactive compounds through computational methods.

Introduction to Pharmacophore Modeling for Tetrahydrocarbazole Analogs

The 2,3,4,9-tetrahydro-1H-carbazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide array of biological targets.[1] Analogs of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a biological response.[3][4] This approach is instrumental in virtual screening to discover novel lead compounds and in guiding the optimization of existing active molecules.[3]

This document outlines the protocols for developing and validating a pharmacophore model for this compound analogs, followed by its application in a virtual screening workflow to identify potential new drug candidates.

Experimental Protocols

Ligand-Based Pharmacophore Model Generation

This protocol describes the generation of a pharmacophore model based on a set of known active this compound analogs. This method is applicable when the three-dimensional structure of the biological target is unknown.

Protocol:

  • Ligand Dataset Preparation:

    • Compile a dataset of this compound analogs with known biological activity (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for validation.

    • Generate low-energy 3D conformations for all molecules in the dataset using computational chemistry software such as MOE (Molecular Operating Environment) or LigandScout.[5][6]

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the most active compounds in the training set. These features typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive Ionizable (PI)

      • Negative Ionizable (NI)

  • Pharmacophore Model Generation:

    • Utilize pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE) to align the training set molecules and generate pharmacophore hypotheses.[5][6]

    • The software will generate multiple models, each consisting of a unique combination of pharmacophoric features and their spatial relationships.

  • Model Scoring and Selection:

    • Rank the generated pharmacophore models based on scoring functions that assess how well they overlap with the active compounds while excluding inactive ones.

    • Select the best-ranked pharmacophore model for further validation.

Pharmacophore Model Validation

Validation is a critical step to ensure the generated pharmacophore model can reliably distinguish between active and inactive compounds.

Protocol:

  • Test Set Validation:

    • Screen the test set of compounds against the selected pharmacophore model.

    • A good model should identify the majority of the active compounds in the test set as "hits."

  • Decoy Set Validation:

    • Create a decoy set, which is a large collection of structurally diverse molecules that are presumed to be inactive against the target.

    • Screen the decoy set along with the known active compounds against the pharmacophore model.

    • Calculate validation metrics such as the Enrichment Factor (EF) and the Güner-Henry (GH) score to assess the model's ability to prioritize active compounds over decoys. An enrichment factor greater than 1 and a GH score between 0.7 and 1.0 indicate a good quality model.[7]

  • Receiver Operating Characteristic (ROC) Curve Analysis:

    • Plot the True Positive Rate (sensitivity) against the False Positive Rate (1-specificity).

    • The Area Under the Curve (AUC) of the ROC plot is a measure of the model's predictive accuracy. An AUC value close to 1.0 indicates an excellent model.

Virtual Screening Workflow

Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries for novel hit compounds.

Protocol:

  • Database Preparation:

    • Select a compound database for screening (e.g., ZINC, ChEMBL, Enamine).

    • Prepare the database by generating 3D conformations for each molecule and filtering for drug-like properties (e.g., using Lipinski's Rule of Five).

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model to screen the prepared database.

    • Molecules that match the pharmacophoric features of the model are identified as primary hits.

  • Hit Filtering and Docking (Optional but Recommended):

    • Filter the primary hits based on additional criteria such as molecular weight, rotatable bonds, and absence of toxicophores.

    • If the 3D structure of the target protein is known, perform molecular docking studies on the filtered hits to predict their binding mode and affinity. This helps to refine the hit list and reduce false positives.

  • Hit Selection and Experimental Validation:

    • Select the most promising candidates from the final hit list for acquisition and experimental validation of their biological activity.

Data Presentation

Pharmacophore Model Features

The following table summarizes the key features of a hypothetical best-ranked pharmacophore model for a series of this compound analogs targeting a specific kinase.

Feature IDFeature TypeXYZRadius (Å)
HBA1Hydrogen Bond Acceptor2.51.84.21.2
HBD1Hydrogen Bond Donor-1.33.50.81.0
HY1Hydrophobic5.1-0.52.31.5
AR1Aromatic Ring-3.7-2.11.51.8
AR2Aromatic Ring0.9-4.63.11.8
Pharmacophore Model Validation Metrics

This table presents the validation results for the hypothetical pharmacophore model.

Validation ParameterValueInterpretation
Number of Actives in Test Set20-
Number of Hits in Test Set18High Sensitivity
Enrichment Factor (EF)25.4Excellent ability to prioritize actives
Güner-Henry (GH) Score0.78Good model quality
ROC AUC0.89High predictive accuracy
Biological Activity of Tetrahydrocarbazole Analogs

The following table provides examples of this compound analogs with their corresponding biological activity, which could be used to build a pharmacophore model.

Compound IDR1R2R3IC50 (µM)
TCH-01HHH15.2
TCH-02CH3HH8.5
TCH-03HOCH3H5.1
TCH-04HHCl2.3
TCH-05CH3OCH3H1.8
TCH-06HOCH3Cl0.9

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Tetrahydrocarbazole_Analog This compound Analog Tetrahydrocarbazole_Analog->MEK Inhibition

Caption: Hypothetical signaling pathway targeted by tetrahydrocarbazole analogs.

Experimental Workflow

G cluster_data_prep Data Preparation cluster_model_building Model Generation & Validation cluster_screening Virtual Screening cluster_validation Experimental Validation A Collect Active Tetrahydrocarbazole Analogs B Generate 3D Conformations A->B C Split into Training and Test Sets B->C D Generate Pharmacophore Hypotheses C->D E Select Best Model D->E F Validate Model (Test Set, Decoys, ROC) E->F H Screen Database with Validated Pharmacophore F->H G Prepare Compound Database G->H I Filter Hits & Optional Docking H->I J Select & Acquire Top Candidates I->J K In Vitro Biological Assays J->K L Lead Compound Identification K->L

Caption: Workflow for pharmacophore modeling and virtual screening.

Logical Relationship of Pharmacophore Features

G HBA1 HBA HBD1 HBD HBA1->HBD1 3.8 Å HY1 HY HBA1->HY1 4.5 Å AR1 AR HBD1->AR1 3.2 Å AR2 AR HY1->AR2 4.1 Å AR1->AR2 3.5 Å

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3,4,9-tetrahydro-1H-carbazol-6-amine as a foundational scaffold in kinase inhibitor screening campaigns. The protocols detailed below offer step-by-step methodologies for biochemical and cell-based assays to identify and validate novel kinase inhibitors.

Application Notes

Compound Profile: this compound

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₄N₂

  • Molecular Weight: 186.25 g/mol

  • CAS Number: 31901-79-8

Description: this compound belongs to the tetrahydrocarbazole class of compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] The rigid tricyclic core and the presence of a primary amine provide a versatile platform for chemical modification, making it an excellent starting point for the generation of compound libraries for screening purposes.

Rationale for Use in Kinase Inhibitor Screening

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydrocarbazole scaffold has been identified in compounds exhibiting inhibitory activity against various kinases.[1][2]

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole core have demonstrated significant anti-cancer properties by modulating key signaling pathways. For instance, certain derivatives have been shown to target the Hippo pathway by inducing the phosphorylation of LATS1 and YAP1/TAZ, leading to suppressed viability of cancer cells.[3] While specific kinase inhibition data for the parent this compound is not extensively available in public literature, its structural framework serves as a validated starting point for the synthesis of focused libraries to screen against kinases of interest. The primary amine at the 6-position is particularly amenable to derivatization to explore the chemical space around the core scaffold and to develop structure-activity relationships (SAR).

Data Presentation

As of the date of this document, specific IC₅₀ values for the parent compound this compound against a panel of kinases are not widely reported in peer-reviewed literature. The following table presents inhibitory data for functionally related derivatives of the tetrahydrocarbazole scaffold to illustrate the potential of this chemical class as a source of kinase inhibitors. This data can serve as a benchmark for screening campaigns initiated with libraries derived from the parent amine.

Compound IDDerivative StructureTarget Kinase(s)Assay TypeIC₅₀ (nM)Reference
DMPCAN-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amineLATS1 (indirect)Cell-basedNot reported[3]
Derivative X(Structure)Kinase YBiochemical(Value)(Source)
Derivative Z(Structure)Kinase ACell-based(Value)(Source)

Note: This table is intended to be illustrative. Researchers are encouraged to populate this table with data generated from their own screening campaigns.

Experimental Protocols

Primary Screening: Biochemical Kinase Assay (Kinase-Glo® Protocol)

This protocol describes a generic method for a primary high-throughput screen to identify inhibitors of a purified kinase using the Kinase-Glo® luminescent assay, which measures ATP consumption.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound library

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound-derived library compounds in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in kinase reaction buffer.

    • Dispense the kinase/substrate mix into each well of the assay plate containing the compounds.

    • Prepare a separate ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the assay wells.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the percentage of inhibition for each compound relative to the DMSO controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Secondary Screening: Cell-Based Phosphorylation Assay (HTRF® Protocol)

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and to assess their ability to inhibit a specific kinase signaling pathway in a cellular context. This example uses the HTRF® (Homogeneous Time-Resolved Fluorescence) format to detect the phosphorylation of a target protein.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Hit compounds from primary screen

  • Stimulant (e.g., growth factor) to activate the kinase pathway

  • HTRF® assay kit for the specific phosphorylated substrate

  • White, 384-well cell culture plates

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for a specified period (e.g., 1-2 hours) to allow for cell penetration.

  • Pathway Stimulation:

    • Add a stimulant to the wells to activate the kinase of interest.

    • Incubate for a time sufficient to induce substrate phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF® lysis buffer containing the detection reagents (Europium cryptate-labeled antibody and XL665-labeled antibody) to each well.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 4 hours or overnight).

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

  • Generate dose-response curves and determine the IC₅₀ value for each active compound.

Hit Validation and Characterization

Once hits are confirmed in secondary assays, further validation is crucial to eliminate false positives and to characterize the mechanism of action.

Key Validation Steps:

  • Hit Confirmation: Resynthesize or repurchase the hit compounds to confirm their identity and purity. Re-test in the primary and secondary assays.

  • Orthogonal Assays: Employ an assay with a different detection technology (e.g., AlphaLISA® or a radiometric assay) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Conduct experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.

Visualization of Workflows and Pathways

Kinase Inhibitor Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Validation a Library of 2,3,4,9-tetrahydro-1H- carbazol-6-amine Derivatives b High-Throughput Biochemical Assay (e.g., Kinase-Glo®) a->b c Initial Hits Identified b->c d Dose-Response in Biochemical Assay c->d Hit Prioritization e Cell-Based Pathway Assay (e.g., HTRF®, Western Blot) d->e f Confirmed Hits e->f g Orthogonal Assays f->g Advance to Validation h Selectivity Profiling g->h i Mechanism of Action Studies h->i j Biophysical Binding Assays i->j k Lead Optimization j->k Validated Lead Candidates

Caption: Workflow for kinase inhibitor discovery.

Simplified ERK/MAPK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Inhibition Point for MEK Inhibitors Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor Tetrahydrocarbazole Derivative Inhibitor->MEK

Caption: The ERK/MAPK signaling cascade.

Simplified Rb-E2F Cell Cycle Pathway

Rb_E2F_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription pRb p-Rb CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle Inhibitor CDK4/6 Inhibitor (Potential Target for Tetrahydrocarbazoles) Inhibitor->CyclinD_CDK46

Caption: The Rb-E2F cell cycle control pathway.

References

Application of Tetrahydrocarbazole Amines in Neuroprotective Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of tetrahydrocarbazole amines in neuroprotective studies. It includes a summary of their biological activities, detailed protocols for key experiments, and visual representations of associated signaling pathways.

Introduction

Tetrahydrocarbazole amines are a class of heterocyclic compounds that have garnered significant interest in the field of neuropharmacology. Their rigid, multi-ring structure allows for diverse substitutions, leading to a wide range of biological activities. Notably, several derivatives have demonstrated promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action are multifaceted and include the modulation of key enzymes, protection against oxidative stress, and regulation of signaling pathways involved in cell survival and apoptosis.

Data Presentation: Neuroprotective Activities of Tetrahydrocarbazole Amines

The neuroprotective potential of tetrahydrocarbazole amines has been quantified through various in vitro assays. A significant area of investigation has been their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Compound Number/NameSubstitution PatternAChE IC50 (µM)[1]BChE IC50 (µM)[1]Selectivity Index (AChE/BChE)[1]
1 2,3,4,9-tetrahydro-1H-carbazole19.5612.451.57
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole12.3410.211.21
3 6-Amino-2,3,4,9-tetrahydro-1H-carbazole8.7815.670.56
4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole9.1218.980.48
5 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine14.5611.321.29
6 N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide22.4317.891.25
7 N-(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide25.1120.431.23
8 N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide28.7623.121.24
9 N-(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide30.1226.541.13
10 4-Methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide35.6729.871.19
11 N-(9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide38.9833.211.17
12 N-Benzyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine18.9814.321.32
13 N-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine20.3416.781.21
14 N-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine15.7813.981.13
15 N-Ethyl-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine17.8815.651.14
16 N-Propyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine16.5414.231.16
17 N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine10.2120.120.51
18 N-Pentyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine19.8716.431.21
19 N-Hexyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine21.3218.761.14
20 9-Ethyl-2,3,4,9-tetrahydro-1H-carbazole24.5421.981.12
21 9-Propyl-2,3,4,9-tetrahydro-1H-carbazole26.7623.431.14
22 9-Butyl-2,3,4,9-tetrahydro-1H-carbazole29.8725.871.15
Donepezil (Standard) -0.0453.120.014

Note: IC50 is the concentration of the compound that inhibits 50% of the enzyme activity.

Experimental Protocols

Assessment of Neuroprotection using MTT Assay

This protocol is designed to assess the protective effect of tetrahydrocarbazole amines against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Tetrahydrocarbazole amine compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known neuroprotective agent). Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour compound treatment, remove the medium and wash the cells once with PBS. Add 100 µL of H₂O₂ solution (e.g., 100-200 µM) to all wells except the control wells (which receive serum-free medium only). Incubate for another 24 hours.

  • MTT Assay:

    • After the H₂O₂ incubation, remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-stressed cells). Calculate the percentage of neuroprotection for each compound concentration relative to the H₂O₂-treated group.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of tetrahydrocarbazole amines against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Tetrahydrocarbazole amine compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Enzyme solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Substrate solution: Prepare a 10 mM stock solution of ATCI or BTCI in deionized water.

    • DTNB solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Test compound solutions: Prepare serial dilutions of the tetrahydrocarbazole amine compounds in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 140 µL of phosphate buffer

      • 20 µL of test compound solution (or buffer for control)

      • 20 µL of enzyme solution

    • Mix gently and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Hypothesized Neuroprotective Signaling Pathways

While the precise signaling pathways modulated by tetrahydrocarbazole amines are still under active investigation, plausible targets based on their structural similarity to other neuroprotective agents include the PI3K/Akt and MAPK/ERK pathways. These pathways are central to neuronal survival and death processes.

G cluster_0 Neuroprotective Stimulus cluster_1 Signaling Cascades cluster_2 Apoptotic Regulation cluster_3 Cellular Outcome THCA Tetrahydrocarbazole Amine PI3K PI3K THCA->PI3K Activates Ras Ras THCA->Ras Activates Akt Akt (Protein Kinase B) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits ERK ERK (MAPK) ERK->Bcl2 Promotes ERK->Bax Inhibits MEK MEK MEK->ERK Raf Raf Raf->MEK Ras->Raf Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Neuronal Survival

Caption: Hypothesized signaling pathways modulated by tetrahydrocarbazole amines.

Experimental Workflow for Neuroprotective Screening

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective properties of tetrahydrocarbazole amines.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesized Tetrahydrocarbazole Amine Library B Primary Screening: Cell Viability Assay (MTT) (Neurotoxicity Model: e.g., H₂O₂) A->B C Secondary Screening: AChE/BChE Inhibition (Ellman's Method) B->C D Identification of Lead Compounds C->D E Antioxidant Activity: ROS Measurement (e.g., DCFH-DA assay) D->E F Anti-apoptotic Activity: Bcl-2/Bax Ratio (Western Blot) D->F G Signaling Pathway Analysis: PI3K/Akt & MAPK/ERK (Western Blot for p-Akt, p-ERK) D->G H Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) D->H I Behavioral Tests (e.g., Morris Water Maze) H->I J Histopathological Analysis I->J

Caption: A typical experimental workflow for neuroprotective drug discovery.

Conclusion

Tetrahydrocarbazole amines represent a promising scaffold for the development of novel neuroprotective agents. Their ability to inhibit key enzymes in neurotransmitter metabolism, coupled with potential antioxidant and anti-apoptotic properties, makes them attractive candidates for further investigation. The protocols and workflows outlined in this document provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. Future research should focus on elucidating the specific signaling pathways modulated by these compounds and validating their efficacy in in vivo models of neurodegenerative diseases.

References

Application Notes and Protocols: Synthesis of N-substituted 2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. The introduction of an N-substituted amine at the 6-position of the tetrahydrocarbazole ring system offers a versatile point for structural modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

These application notes provide detailed protocols for the multi-step synthesis of N-substituted 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives, commencing from the construction of the tetrahydrocarbazole core, followed by nitration, reduction, and subsequent N-alkylation or N-arylation.

Synthetic Workflow Overview

The overall synthetic strategy for obtaining N-substituted this compound derivatives is a sequential process involving four key stages:

  • Formation of the Tetrahydrocarbazole Core: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole via the Fischer indole synthesis or Borsche-Drechsel cyclization.

  • Nitration: Introduction of a nitro group at the 6-position of the tetrahydrocarbazole ring through electrophilic aromatic substitution.

  • Reduction: Conversion of the 6-nitro group to a 6-amino group.

  • N-Substitution: Introduction of alkyl or aryl substituents onto the 6-amino group via reductive amination or Buchwald-Hartwig amination.

Synthetic_Workflow Start Starting Materials (Phenylhydrazine + Cyclohexanone) Core Step 1: Core Synthesis (2,3,4,9-Tetrahydro-1H-carbazole) Start->Core Fischer Indole Synthesis Nitration Step 2: Nitration (6-Nitro-TH-carbazole) Core->Nitration NaNO3, H2SO4 Reduction Step 3: Reduction (6-Amino-TH-carbazole) Nitration->Reduction Zn, NaOH or SnCl2, HCl N_Alkylation Step 4a: N-Alkylation (N-Alkyl Derivatives) Reduction->N_Alkylation Aldehyde/Ketone, Reducing Agent N_Arylation Step 4b: N-Arylation (N-Aryl Derivatives) Reduction->N_Arylation Aryl Halide, Pd Catalyst End_Alkyl Final Products (N-Alkyl) N_Alkylation->End_Alkyl End_Aryl Final Products (N-Aryl) N_Arylation->End_Aryl

Caption: Overall synthetic workflow for N-substituted derivatives.

Experimental Protocols

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (1)

This protocol is based on the Borsche-Drechsel cyclization reaction.[1]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (0.12 mol) and glacial acetic acid (40 mL).

  • Heat the mixture and add redistilled phenylhydrazine (0.1 mol) dropwise over 30 minutes.

  • Reflux the reaction mixture on a water bath for an additional 30 minutes.

  • Pour the hot reaction mixture into a beaker containing ice-cold water with continuous stirring. A brown solid will precipitate.

  • Collect the solid by vacuum filtration and wash it repeatedly with water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.

Expected Yield: 88%[1] Melting Point: 118 °C[1]

Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)

This protocol describes the nitration of the tetrahydrocarbazole core.[1]

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazole (1)

  • Sodium Nitrate (NaNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve 2,3,4,9-tetrahydro-1H-carbazole in concentrated sulfuric acid at 0 °C.

  • Slowly add sodium nitrate to the mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice. The product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.

Expected Yield: 80%[1] Melting Point: 157 °C[1]

Step 3: Synthesis of this compound (3)

This protocol outlines the reduction of the nitro group to an amine.[1]

Materials:

  • 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (2)

  • Zinc dust

  • Sodium hydroxide (NaOH)

  • Rectified spirit (Ethanol)

  • Sodium dithionite (Na₂S₂O₄)

  • Diethyl ether

Procedure:

  • To a solution of sodium hydroxide in rectified spirit, add zinc dust.

  • Heat the mixture to reflux and add the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in small portions.

  • Continue refluxing for 1 hour until the solution becomes transparent.

  • Filter the hot mixture and extract the zinc residue with hot rectified spirit (3 x 20 mL).

  • Combine the extracts, add 2 g of sodium dithionite, and remove the solvent under reduced pressure.

  • Wash the dried solid with diethyl ether (2 x 20 mL).

  • Recrystallize the product from ethanol to obtain this compound as brownish-red crystals.

Expected Yield: 74%[1] Melting Point: 134 °C[1]

Step 4a: Synthesis of N-Alkyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives (Reductive Amination)

This protocol describes the N-alkylation of the 6-amino group via reductive amination.

Reductive_Amination Amine 6-Amino-TH-carbazole Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkyl-6-amino-TH-carbazole Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Reductive amination workflow for N-alkylation.

Materials:

  • This compound (3)

  • Aldehyde or Ketone (e.g., Butyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4b: Synthesis of N-Aryl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of the 6-amino group.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx AmineComplex Ar-Pd(II)-NHR'(L_n) LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product N-Aryl-6-amino-TH-carbazole RedElim->Product Amine 6-Amino-TH-carbazole Amine->LigandEx ArylHalide Aryl Halide ArylHalide->OxAdd Base Base Base->LigandEx

Caption: Buchwald-Hartwig amination catalytic cycle.

Materials:

  • This compound (3)

  • Aryl halide (e.g., Bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene and the base (1.4 mmol).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields and characterization data for a selection of synthesized N-substituted this compound derivatives.

Table 1: Synthesis of Intermediate Compounds

Compound No.NameYield (%)M.P. (°C)
1 2,3,4,9-Tetrahydro-1H-carbazole88[1]118[1]
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole80[1]157[1]
3 This compound74[1]134[1]

Table 2: Synthesis of N-Alkyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives

Compound No.R GroupYield (%)M.P. (°C)
4 Ethyl64[1]110[1]
5 Propyl46[1]121[1]
6 Butyl71[1]115[1]
7 Pentyl55[1]127[1]

Table 3: Characterization Data for Selected N-Alkyl Derivatives[1]

Compound No.Molecular FormulaMass (m/z) [M+1]⁺¹H NMR (400MHz, DMSO-d₆) δ (ppm)
4 C₁₄H₁₈N₂215.158.5 (s, 1H, Ar-NH), 7.02 (d, J = 8.12 Hz, 1H, Ar H), 6.84 (d, J = 8.16 Hz, 1H, Ar H), 6.70 (dd, J = 2.30 Hz, 1H, Ar H), 3.33 (s, 1H, Indole-NH), 3.16 (q, 2H, CH₂), 2.96 (m, 4H, Aliphatic H), 1.62-1.50 (m, 4H, Aliphatic H), 1.25 (t, 3H, CH₃)
5 C₁₅H₂₀N₂229.138.6 (s, 1H, Ar-NH), 7.01 (d, J = 8.10 Hz, 1H, Ar H), 6.82 (d, J = 8.14 Hz, 1H, Ar H), 6.68 (dd, J = 2.32 Hz, 1H, Ar H), 3.31 (s, 1H, Indole-NH), 3.14 (m, 4H, Aliphatic H and CH₂), 2.98 (t, 2H, CH₂), 1.64-1.48 (m, 6H, Aliphatic H), 1.02 (t, 3H, CH₃)
6 C₁₆H₂₂N₂243.158.07 (s, 1H, Ar-NH), 7.49 (d, J = 8.22 Hz, 1H, Ar H), 6.95 (d, J = 8.24 Hz, 1H, Ar H), 6.80 (dd, J = 2.23 Hz, 1H, Ar H), 3.48 (s, 1H, Indole-NH), 3.23 (q, 2H, CH₂), 2.81 (m, 4H, Aliphatic H), 1.67-1.56 (m, 4H, Aliphatic H), 1.43-1.35 (m, 4H, 2CH₂), 0.92 (t, 3H, CH₃)

Conclusion

The synthetic routes detailed in these application notes provide a robust framework for the preparation of a diverse library of N-substituted this compound derivatives. The modular nature of this synthetic approach allows for the introduction of a wide variety of alkyl and aryl substituents, facilitating the exploration of their therapeutic potential. The provided protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols: Cytotoxicity of Carbazole Derivatives in HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data and protocols are based on studies of carbazole derivatives and their cytotoxic effects on HCT116 colon cancer cells. As of the latest literature review, specific experimental data for 2,3,4,9-tetrahydro-1H-carbazol-6-amine in HCT116 cells is not available. The information provided herein serves as a general guideline for investigating the anticancer properties of this class of compounds and should be adapted and validated for the specific molecule of interest.

Application Notes

Carbazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug development.[1] These compounds have demonstrated cytotoxic and antiproliferative effects across various human cancer cell lines, including the HCT116 colon cancer cell line. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.

Data on Related Carbazole Derivatives in HCT116 Cells

The following table summarizes the cytotoxic activity of various carbazole derivatives against HCT116 cells, as reported in the literature. This data is intended to provide a comparative baseline for the evaluation of new carbazole compounds.

Compound ClassSpecific DerivativeIC50 in HCT116 Cells (µM)Reference
Carbazole-Thiazole AnaloguesCompound 3b0.047 ± 0.002[2]
Compound 5c0.06 ± 0.007[2][3]
Carbazole-1,4-quinonesMurrayaquinone A3.716[4]
Thiazole Chalcone/Ciprofloxacin Hybrids with Carbazole MoietyCompound 4b0.3 - 3.70 (range against various lines including HCT116)[5]
Compound 4d0.3 - 3.70 (range against various lines including HCT116)[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound in HCT116 cells are provided below.

Cell Culture and Maintenance
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed HCT116 cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 or 48 hours.

    • Harvest the cells (including floating cells in the media) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed HCT116 cells and treat with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation HCT116 HCT116 Cell Culture Compound This compound Treatment HCT116->Compound MTT MTT Assay Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCycle Cell Cycle Analysis (PI) Compound->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Caption: Experimental workflow for assessing the cytotoxicity of carbazole derivatives.

Potential Apoptotic Signaling Pathway

Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Carbazole Derivative FasR Fas Receptor Compound->FasR Sensitizes Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress FasL FasL FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways induced by carbazole derivatives.

References

Application Notes and Protocols: Tetrahydrocarbazole Derivatives for Targeting the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for novel therapeutic interventions.[3][4] The core of the Hippo pathway consists of a kinase cascade involving Ste20-like kinases 1/2 (MST1/2) and large tumor suppressor kinases 1/2 (LATS1/2).[4] When the pathway is active, LATS1/2 phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ).[5][6] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation and interaction with TEA domain (TEAD) transcription factors, which would otherwise drive the expression of pro-proliferative and anti-apoptotic genes.[5][7]

Tetrahydrocarbazole derivatives, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[8][9] While research has highlighted their cytotoxic effects against various cancer cell lines, their specific mechanism of action in relation to the Hippo signaling pathway is an emerging area of investigation. These application notes provide a framework for researchers to explore the potential of tetrahydrocarbazole derivatives as modulators of the Hippo pathway, with a focus on inhibiting the oncogenic activity of YAP/TAZ.

Targeting the YAP-TEAD Interaction

A key strategy for inhibiting the Hippo pathway's oncogenic output is to disrupt the interaction between YAP/TAZ and TEAD transcription factors.[7][10] Small molecules that bind to TEAD can prevent its association with YAP/TAZ, thereby suppressing the transcription of target genes that promote tumor growth.[11][12] The following protocols are designed to assess the efficacy of tetrahydrocarbazole derivatives in targeting this critical protein-protein interaction and other key aspects of the Hippo signaling pathway.

Data Presentation

The following table summarizes the cytotoxic activity of select substituted tetrahydrocarbazole derivatives against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, as a preliminary indicator of their potential anticancer properties.

Derivative IDSubstitution PatternLinkerFunctional GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116Reference
THC-16-Chloro-Thiazolidinone8.512.3[8]
THC-28-MethylAmidePhenyl15.221.7[8]
THC-3Unsubstituted-Dithiocarbamate5.17.8[8]
THC-46-ChloroAmide4-Chlorophenyl3.25.5[8]
THC-58-Methoxy-Pyrazole11.918.4[8]

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cassette Core Kinase Cassette cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_target Drug Target Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_n->YAP_TAZ translocates TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes activates Upstream Signals Upstream Signals THC Tetrahydrocarbazole Derivatives THC->TEAD inhibit interaction

Caption: The Hippo Signaling Pathway and Potential Targeting by Tetrahydrocarbazole Derivatives.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation A Synthesize Tetrahydrocarbazole Derivative Library B Cell Viability/Proliferation Assay (e.g., MTT, XTT) A->B C Determine IC50 values B->C D Luciferase Reporter Assay (TEAD activity) C->D Select lead compounds E Western Blot (YAP/TAZ phosphorylation & localization) D->E F Co-Immunoprecipitation (YAP-TEAD interaction) E->F G Xenograft Tumor Models F->G Validate lead compounds H Assess Tumor Growth Inhibition G->H

Caption: Experimental Workflow for Evaluating Tetrahydrocarbazole Derivatives as Hippo Pathway Inhibitors.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Tetrahydrocarbazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Luciferase Reporter Assay for TEAD Activity

This assay quantifies the transcriptional activity of TEAD, which is a downstream effector of YAP/TAZ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Tetrahydrocarbazole derivatives

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells in a 96-well plate with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of the tetrahydrocarbazole derivatives.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Compare the luciferase activity in treated cells to that in vehicle-treated control cells to determine the inhibitory effect of the compounds on TEAD transcriptional activity.

Protocol 3: Western Blot for YAP/TAZ Phosphorylation and Subcellular Localization

This protocol assesses whether the tetrahydrocarbazole derivatives affect the upstream Hippo kinase cascade by examining the phosphorylation status and location of YAP/TAZ.

Materials:

  • Cancer cell line

  • Tetrahydrocarbazole derivatives

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Subcellular fractionation kit

  • Primary antibodies: anti-YAP/TAZ, anti-phospho-YAP (S127), anti-Lamin B1 (nuclear marker), anti-alpha-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure: A. Analysis of YAP/TAZ Phosphorylation:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total YAP/TAZ and phosphorylated YAP/TAZ.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent. A decrease in the ratio of phosphorylated to total YAP/TAZ may suggest inhibition of the upstream kinases.[13]

B. Analysis of Subcellular Localization:

  • Treat cells as in section A.

  • Perform subcellular fractionation to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol.

  • Perform Western blotting on both fractions as described above.

  • Probe the membranes with antibodies against YAP/TAZ, a nuclear marker (Lamin B1), and a cytoplasmic marker (alpha-Tubulin) to verify the purity of the fractions. An increase in cytoplasmic YAP/TAZ in treated cells would indicate activation of the upstream Hippo kinase cascade.

Protocol 4: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to determine if a tetrahydrocarbazole derivative can directly disrupt the interaction between YAP and TEAD.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged YAP (e.g., Flag-YAP) and TEAD (e.g., Myc-TEAD)

  • Transfection reagent

  • Co-IP lysis buffer (e.g., 1% NP-40 lysis buffer with protease and phosphatase inhibitors)

  • Anti-Flag antibody

  • Protein A/G magnetic beads

  • Tetrahydrocarbazole derivative

  • Primary antibodies: anti-Myc, anti-Flag

Procedure:

  • Co-transfect HEK293T cells with Flag-YAP and Myc-TEAD expression plasmids.

  • After 24-48 hours, lyse the cells in ice-cold Co-IP lysis buffer.

  • Incubate a portion of the cell lysate with the tetrahydrocarbazole derivative or vehicle control for 1-2 hours at 4°C.

  • Add anti-Flag antibody to the lysate and incubate for 2-4 hours at 4°C to form the antibody-YAP complex.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using anti-Myc and anti-Flag antibodies to detect co-immunoprecipitated TEAD and immunoprecipitated YAP, respectively. A decrease in the amount of co-immunoprecipitated Myc-TEAD in the presence of the compound indicates disruption of the YAP-TEAD interaction.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Analogs of 2,3,4,9-tetrahydro-1H-carbazol-6-amine are of significant interest due to their potential therapeutic applications in oncology and neurodegenerative diseases. While extensive in vitro data exists for these compounds, this document focuses on the available in vivo efficacy data in mouse models and provides detailed protocols for conducting such studies.

Anticancer Potential: Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[1] Preclinical in vivo studies using mouse xenograft models have shown that these compounds can effectively suppress the viability of cancer cells.[1] The proposed mechanisms for their anticancer activity often involve the modulation of critical cellular signaling pathways.[1] For instance, some carbazole derivatives are suggested to induce apoptosis through the inhibition of topoisomerase I, which leads to DNA strand breaks and triggers a p53-mediated apoptotic cascade.[2] Another identified mechanism involves the targeting of the Hippo pathway in bladder cancer cells by specific analogs.[1]

Neuroprotective Potential: The 2,3,4,9-tetrahydro-1H-carbazole framework has also been investigated for its neuropharmacological properties, particularly in the context of Alzheimer's disease.[1] The cholinergic hypothesis of Alzheimer's suggests that cognitive decline is linked to a decrease in the neurotransmitter acetylcholine.[1] A key strategy to combat this is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Several 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as selective AChE inhibitors, making them promising candidates for the development of anti-Alzheimer's agents.[1][3] In vivo studies have confirmed the potential of certain tetrahydrocarbazole derivatives to improve memory in mouse models of cognitive impairment.[4] Furthermore, carbazole and its derivatives are being explored as promising therapeutic agents for mitigating secondary damage and enhancing recovery in traumatic brain injury.[5]

Data Presentation: In Vivo Efficacy of Carbazole Aminoalcohol Analogs

While specific in vivo efficacy data for this compound analogs in cancer and neurodegenerative mouse models is limited in publicly available literature, a study on closely related carbazole aminoalcohols in a parasitic disease model provides a clear example of their in vivo potential. The following tables summarize the efficacy of two carbazole aminoalcohol compounds against Echinococcus granulosus metacestodes in an experimentally infected mouse model.

Table 1: Reduction in Parasite Weight in E. granulosus-Infected Mice

Treatment GroupDose (mg/kg/day)Administration RouteMean Parasite Weight (g) ± SD% Reduction in Parasite WeightP-value vs. Untreated
Untreated Control--2.85 ± 0.45--
Albendazole50Oral1.57 ± 0.3144.9< 0.001
Compound 225Oral0.90 ± 0.2368.4< 0.001
Compound 2425Oral1.30 ± 0.2854.3< 0.001

Data adapted from a study on the in vivo chemotherapeutic effect of carbazole aminoalcohols in experimentally infected mice.[4]

Table 2: Cyst Mortality Rate in E. granulosus-Infected Mice

Treatment GroupDose (mg/kg/day)Administration RouteCyst Mortality Rate (%)P-value vs. Albendazole
Untreated Control--11.2< 0.001
Albendazole50Oral35.8-
Compound 225Oral60.2< 0.01
Compound 2450Oral55.7< 0.01

Data adapted from a study on the in vivo chemotherapeutic effect of carbazole aminoalcohols in experimentally infected mice.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. The following are generalized protocols for common mouse models used to evaluate the therapeutic potential of this compound analogs.

Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines the procedure for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the antitumor activity of test compounds.

1. Animal Model:

  • Species: Mus musculus (mouse).

  • Strain: Immunodeficient strains such as NOD/SCID or BALB/c nude mice are recommended to prevent the rejection of human tumor cells.

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.

2. Cell Culture and Tumor Induction:

  • Cell Lines: Select human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Preparation: Culture the cells in the appropriate medium and harvest them during the exponential growth phase.

  • Cell Viability: Assess cell viability using a method such as trypan blue exclusion; viability should be >95%.

  • Injection: Resuspend the cells in a sterile, serum-free medium or PBS. Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog at the desired doses and schedule. The route of administration can be oral gavage, intraperitoneal (IP), or intravenous (IV), depending on the compound's properties. Include a vehicle control group and a positive control group (a known anticancer drug).

4. Efficacy Evaluation and Endpoint:

  • Data Collection: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.

  • Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess biomarkers.

Protocol 2: Murine Model of Cystic Echinococcosis for Anti-parasitic Efficacy

This protocol is based on the methodology used to evaluate the efficacy of carbazole aminoalcohols against Echinococcus granulosus.[4]

1. Animal Model:

  • Species: Mus musculus (mouse).

  • Strain: BALB/c mice are commonly used.

  • Age: 6-8 weeks old.

  • Infection: Infect mice intraperitoneally with E. granulosus protoscoleces.

2. Treatment Regimen:

  • Treatment Initiation: Begin treatment at a specified time point post-infection (e.g., 6 months).

  • Grouping: Randomly assign the infected mice to different groups: untreated control, positive control (e.g., albendazole), and experimental groups receiving various doses of the this compound analog.

  • Drug Administration: Administer the compounds orally once daily for a defined period (e.g., 30 days).

3. Efficacy Assessment:

  • Necropsy: At the end of the treatment period, euthanize the mice.

  • Metacestode Recovery: Carefully collect all metacestodes from the peritoneal cavity.

  • Parasite Weight: Weigh the collected metacestodes for each mouse to determine the parasite load.

  • Cyst Viability: Assess the viability of the metacestodes using methods such as observation of flame cell motility and staining with a vital dye (e.g., 0.1% methylene blue).[4]

  • Data Analysis: Calculate the percentage reduction in parasite weight and the cyst mortality rate for each treatment group compared to the untreated control group.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo efficacy studies and proposed signaling pathways for the action of carbazole derivatives.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization (1 week) model_induction Disease Model Induction (e.g., Tumor Cell Injection) acclimatization->model_induction tumor_growth Tumor Growth to Palpable Size model_induction->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Data Analysis (Tumor Weight, Biomarkers) necropsy->analysis

Caption: General workflow for an in vivo anticancer efficacy study.

G carbazole Carbazole Analog topoisomerase Topoisomerase I Inhibition carbazole->topoisomerase dna_damage DNA Strand Breaks topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway for carbazole analogs.

G cluster_cancer In Cancer Cells cluster_neuron In Neuronal Cells (under stress) ext_stress External Stress (e.g., H2O2) carbazole Carbazole Analog tak1 TAK1 Kinase gsk3 GSK-3 caspase3 Caspase-3 apoptosis Apoptosis neuroprotection Neuroprotection carbazole_cancer Carbazole Analog tak1_cancer TAK1 carbazole_cancer->tak1_cancer gsk3_cancer GSK-3 Activation tak1_cancer->gsk3_cancer caspase3_cancer Caspase-3 Cleavage gsk3_cancer->caspase3_cancer apoptosis_cancer Apoptosis caspase3_cancer->apoptosis_cancer ext_stress_neuron External Stress tak1_neuron TAK1 ext_stress_neuron->tak1_neuron carbazole_neuron Carbazole Analog carbazole_neuron->tak1_neuron gsk3_neuron GSK-3 Inhibition tak1_neuron->gsk3_neuron caspase3_neuron Caspase-3 Inhibition gsk3_neuron->caspase3_neuron neuroprotection_neuron Neuroprotection

Caption: Dual role of a carbazole analog via the TAK1 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Water Solubility of Carbazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the water solubility of carbazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My carbazole compound is practically insoluble in aqueous solutions. What are the primary strategies I should consider?

A1: Carbazole and its derivatives are characteristically hydrophobic and exhibit poor water solubility due to their rigid, aromatic structure.[1][2] The primary approaches to enhance their solubility can be broadly categorized into physical and chemical modifications.[3][4][5]

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), creating solid dispersions, and forming inclusion complexes with cyclodextrins.[3][5][6][7]

  • Chemical Modifications: These strategies involve altering the molecule's chemical structure to introduce more hydrophilic characteristics. Common methods include salt formation (for ionizable carbazoles), derivatization to add polar functional groups, and creating prodrugs.[4][8]

The choice between these strategies depends on the specific properties of your compound, the desired application, and the stage of development.

Q2: I am in the early stages of discovery. What is a straightforward method to quickly assess potential solubility improvements?

A2: For rapid, early-stage assessment, using co-solvents is a highly effective and simple technique.[4] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes like carbazoles.[6][9] Commonly used co-solvents include DMSO, DMF, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][4]

Troubleshooting Tip: A common issue with co-solvents is that the carbazole compound may precipitate when the solution is diluted into an aqueous medium (e.g., buffer, cell culture media).[10] To mitigate this, you can experiment with different co-solvent ratios or include surfactants or polymers to stabilize the compound in the diluted solution.[10][11]

Q3: Can I modify the chemical structure of my carbazole to increase solubility? What are some proven modifications?

A3: Yes, chemical modification is a powerful strategy. The goal is to introduce polar or ionizable groups that can interact favorably with water.

  • Introduce Ionizable Groups: If your carbazole scaffold allows, introducing acidic or basic functional groups enables salt formation, which is one of the most established methods for enhancing solubility.[12]

  • Add Polar Functional Groups: Studies have shown that adding water-soluble groups can significantly improve the physicochemical properties of carbazoles. For example, the synthesis of N-substituted carbazole sulfonamide derivatives has been shown to produce compounds with good aqueous solubility.[13][14] Introducing alkyl chains, particularly with polar termini (e.g., hydroxyethyl groups), can also enhance solubility and bioavailability.[14][15]

  • Disrupt Crystal Packing: Highly planar molecules like carbazole tend to pack very efficiently into a stable crystal lattice, which contributes to poor solubility. Molecular modifications that disrupt this planarity—such as adding bulky groups or substituents that create a twist in the molecule—can decrease the crystal lattice energy and lead to a significant increase in aqueous solubility, sometimes by as much as 350-fold for certain compounds.[16]

Troubleshooting Guide

Problem: My carbazole compound precipitates out of my co-solvent/water mixture upon standing or dilution.
  • Cause: The aqueous concentration exceeds the thermodynamic solubility limit of the compound in the final solvent mixture. The co-solvent may not be sufficient to maintain solubility upon dilution.

  • Solutions:

    • Optimize Co-solvent Blend: Systematically test different co-solvents and their concentrations. Sometimes a ternary system (e.g., water/ethanol/PG) works better than a binary one.

    • Add a Surfactant: Surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the hydrophobic carbazole compound, preventing precipitation upon dilution.[11]

    • Use a Precipitation Inhibitor: Polymers such as HPMC or PVP can act as precipitation inhibitors, maintaining a supersaturated state for an extended period.

    • Consider a Lipid-Based Formulation: For highly lipophilic carbazoles, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[10][11]

Problem: Chemical modification improved solubility, but I lost the desired biological activity.
  • Cause: The modification was made at a position critical for the compound's interaction with its biological target (the pharmacophore).

  • Solutions:

    • Structure-Activity Relationship (SAR) Analysis: Before modification, analyze the existing SAR for your compound class to identify regions where modifications are tolerated.

    • Bioisosteric Replacement: Instead of simply adding a polar group, consider replacing a non-critical hydrophobic moiety with a polar group of a similar size and shape.

    • Prodrug Approach: Design a prodrug by attaching a polar promoiety to a non-critical part of the molecule. This promoiety can be cleaved in vivo to release the active parent drug. Phosphate esters are a common choice for creating water-soluble prodrugs.[17]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various techniques and their potential impact on the solubility of poorly water-soluble compounds, including carbazoles.

StrategyGeneral MechanismReported Solubility ImprovementKey Considerations
Co-solvency Reduces solvent polarity.[9]Several thousand-fold.[4]Simple and rapid. Risk of precipitation on dilution.[10]
Chemical Modification Adds polar/ionizable groups; disrupts crystal packing.[13][16]5-fold to over 350-fold.[16][18]Can alter biological activity. Requires synthetic chemistry effort.
Solid Dispersion Disperses the drug in an amorphous form within a hydrophilic carrier.[3][12]Varies widely based on carrier and drug loading.Can significantly improve dissolution rate. Potential for physical instability (recrystallization).
Inclusion Complexation Encapsulates the hydrophobic drug within a host molecule (e.g., cyclodextrin).[5][19]Can increase solubility of carbazole derivatives significantly.[20]Stoichiometry is critical. Limited by the size of the host cavity.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[4][6]Does not increase equilibrium solubility but improves dissolution rate.[5]Nanosuspensions may have stability issues.[7]

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

This diagram outlines a logical decision-making process for selecting an appropriate solubilization strategy for a poorly soluble carbazole-based compound.

G Decision Workflow for Carbazole Solubility Enhancement start Start: Poorly Soluble Carbazole Compound check_props Assess Physicochemical Properties (pKa, logP, Tm, Stability) start->check_props is_ionizable Is the compound ionizable? check_props->is_ionizable is_thermostable Is it thermostable? is_ionizable->is_thermostable No salt_form Strategy: Salt Formation is_ionizable->salt_form Yes early_stage Early Stage / Screening? is_thermostable->early_stage No solid_disp Strategy: Solid Dispersion (e.g., Hot Melt Extrusion) is_thermostable->solid_disp Yes co_solv Strategy: Co-solvents / Surfactants early_stage->co_solv Yes complexation Strategy: Inclusion Complexation (Cyclodextrins) early_stage->complexation No chem_mod Strategy: Chemical Modification (Add polar groups) nanosize Strategy: Particle Size Reduction complexation->nanosize nanosize->chem_mod

Caption: Decision tree for selecting a solubility enhancement method.

Protocol 1: Preparation of a Carbazole-PVP Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for improving the dissolution rate of a carbazole compound by creating a solid dispersion with polyvinylpyrrolidone (PVP).

Workflow Diagram:

G Solid Dispersion Preparation Workflow step1 1. Dissolution Dissolve Carbazole Compound and PVP in a common solvent (e.g., Methanol) step2 2. Mixing Stir until a clear solution is formed step1->step2 step3 3. Evaporation Remove solvent under vacuum (Rotary Evaporator) step2->step3 step4 4. Drying Dry the solid film further in a vacuum oven to remove residual solvent step3->step4 step5 5. Processing Scrape, grind, and sieve the resulting solid to obtain a uniform powder step4->step5 step6 6. Characterization Analyze using DSC, XRD, FTIR to confirm amorphous state step5->step6

Caption: Workflow for the solvent evaporation method.

Methodology:

  • Materials:

    • Carbazole-based compound

    • Polyvinylpyrrolidone (PVP K30)

    • Volatile organic solvent (e.g., Methanol, Acetone)

  • Procedure:

    • Weigh the desired amounts of the carbazole compound and PVP (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios).

    • Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C) until a thin, dry film is formed on the flask wall.

    • Transfer the solid film to a vacuum oven and dry for 24 hours at 40 °C to remove any residual solvent.

    • The resulting solid dispersion can be scraped, gently ground with a mortar and pestle, and sieved to obtain a fine powder.

    • Characterization (Crucial): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state, as the absence of a crystalline drug melting peak is indicative of a successful amorphous dispersion.

Protocol 2: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of an inclusion complex to enhance the solubility of a carbazole compound. The hydrophobic carbazole "guest" fits into the hydrophobic cavity of the "host" cyclodextrin molecule.[5][19]

Mechanism Diagram:

G Inclusion Complex Formation cluster_product carbazole Hydrophobic Carbazole (Guest) plus + hpbcd HP-β-CD (Host) (Hydrophilic Exterior, Hydrophobic Cavity) arrow Aqueous Solution complex Water-Soluble Inclusion Complex plus->arrow arrow->complex Complexation

Caption: Encapsulation of a carbazole guest in a cyclodextrin host.

Methodology:

  • Materials:

    • Carbazole-based compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure (Kneading Method):

    • Prepare a saturated aqueous solution of HP-β-CD.

    • Accurately weigh the carbazole compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

    • Place the HP-β-CD in a glass mortar and add a small amount of water to form a paste.

    • Slowly add the carbazole compound to the paste while triturating (kneading) continuously for 45-60 minutes.

    • During kneading, add a sufficient quantity of water to maintain a paste-like consistency.

    • Dry the resulting paste in a hot air oven at 50-60 °C until completely dry.

    • Grind the dried complex into a fine powder and pass it through a sieve.

    • Store the final complex in a desiccator.

  • Solubility Measurement:

    • Prepare supersaturated solutions of both the pure carbazole compound and the prepared complex in a relevant aqueous buffer (e.g., PBS pH 7.4).

    • Shake the samples in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the excess solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentration of the carbazole compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the equilibrium solubility. Compare the solubility of the complex to that of the pure compound.

References

Technical Support Center: Fischer Indole Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of tetrahydrocarbazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydrocarbazoles via the Fischer indole reaction.

Question 1: Why is the yield of my tetrahydrocarbazole synthesis low?

Low yields are a frequent issue in the Fischer indole synthesis and can be attributed to several factors. The reaction is notably sensitive to experimental parameters. Here are the primary causes and their corresponding solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or cyclohexanone derivative can lead to undesirable side reactions, significantly lowering the yield of the desired product. It is recommended to use freshly purified (distilled or recrystallized) starting materials.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed, and the optimal catalyst can vary depending on the specific substrates. It is advisable to screen different acid catalysts and their concentrations. Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction.

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis often necessitates elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the product. Monitoring the reaction's progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Microwave-assisted synthesis can be a valuable technique to improve yields and drastically reduce reaction times.[1]

  • Substituent Effects: The electronic properties of substituents on the arylhydrazine or the cyclohexanone can significantly influence the reaction outcome. Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially favoring side reactions over the desired cyclization.

  • Incomplete Reaction: The refluxing period may be too short, leading to an incomplete reaction.[2] Ensure the reaction is heated for a sufficient duration, monitored by TLC, to drive it to completion.

  • Product Loss During Workup and Purification: Tetrahydrocarbazoles can sometimes be challenging to handle. Product may be lost due to sticking to glassware or incomplete precipitation during recrystallization.[2] Ensure thorough rinsing of all glassware and allow adequate time for crystallization.

Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these side products and how can I minimize them?

The formation of byproducts is a common challenge. Key side reactions and mitigation strategies include:

  • N-N Bond Cleavage: Electron-donating substituents on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing reaction to the desired cyclization.[3][4][5] This is a known issue, for instance, in the synthesis of 3-aminoindoles.[3][4] Judicious selection of starting materials and reaction conditions is key to minimizing this side reaction.

  • Regioisomer Formation: When using unsymmetrically substituted cyclohexanones, the formation of two different regioisomeric tetrahydrocarbazoles is possible. The ratio of these isomers can be influenced by the acidity of the reaction medium, the nature of the hydrazine substitution, and steric effects. In some cases, the ratio of regioisomers does not significantly vary with changes in acid concentration.

  • Formation of Indolo[2,3-a]carbazole: In the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, further reaction of the product can lead to the formation of indolo[2,3-a]carbazole, especially in the presence of strong acids. Using a weaker acid or a two-phase system can help to minimize this side product.

Question 3: The reaction is not proceeding to completion or is failing entirely. What could be the cause?

Complete failure of the Fischer indole synthesis can occur under certain conditions:

  • Inappropriate Substrates: The Fischer indole synthesis fails with acetaldehyde, and therefore cannot be used to synthesize the parent indole directly. Certain highly reactive or acidic functional groups on the starting materials may not be compatible with the reaction conditions, leading to decomposition or unwanted side reactions.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, preventing the necessary conformational changes for cyclization.

  • Insufficiently Acidic Conditions: The reaction is acid-catalyzed, and if the acidity is too low, the reaction will not proceed at a reasonable rate. Ensure that an adequate amount of a suitable acid catalyst is used.

Question 4: I am having difficulty with the purification of my tetrahydrocarbazole product. What are some effective methods?

Purification of tetrahydrocarbazoles can sometimes be challenging due to their physical properties.

  • Recrystallization: This is the most common method for purifying solid tetrahydrocarbazoles. Common solvents for recrystallization include ethanol, methanol, and mixtures of benzene and cyclohexane.[6][7][8] It is important to allow sufficient time for the crystals to form completely to maximize recovery.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective technique. A variety of eluent systems can be used, such as ethyl acetate/heptane or chloroform/methanol.[9] For tertiary amine-containing products, adding a small amount of a base like triethylamine to the eluent can improve separation.

  • Workup Procedure: A typical workup involves cooling the reaction mixture, pouring it onto ice or into water to precipitate the crude product, followed by filtration. The solid is then washed thoroughly with water to remove any residual acid and inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis proceeds through a series of steps:

  • Hydrazone Formation: The arylhydrazine condenses with a cyclohexanone derivative to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, which involves the cleavage of the weak N-N bond and the formation of a C-C bond.

  • Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular attack of an amino group onto an imine.

  • Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final aromatic tetrahydrocarbazole product.[7]

Q2: Can I perform the Fischer indole synthesis as a one-pot reaction?

Yes, a one-pot procedure is a common and efficient way to carry out the Fischer indole synthesis. In this approach, the arylhydrazine and the cyclohexanone derivative are heated together in the presence of an acid catalyst without the isolation of the intermediate phenylhydrazone. This minimizes handling losses and can improve overall efficiency.[11]

Q3: Are there milder alternatives to the classical Fischer indole synthesis conditions?

Yes, several modifications have been developed to allow for milder reaction conditions. For example, microwave-assisted synthesis can significantly shorten reaction times and improve yields.[1] The use of certain ionic liquids as both solvent and catalyst has also been shown to be effective.[12] Additionally, palladium-catalyzed variations of the Fischer indole synthesis have been developed that proceed under non-acidic conditions.[9]

Data Summary

The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis of various tetrahydrocarbazoles.

Phenylhydrazine DerivativeCyclohexanone DerivativeCatalyst/SolventTemperature (°C)TimeYield (%)Reference
PhenylhydrazineCyclohexanoneGlacial Acetic AcidReflux20-30 min54.53[6]
PhenylhydrazineCyclohexanoneGlacial Acetic AcidReflux30 min75.2[7]
Phenylhydrazine HydrochlorideCyclohexanone[bmim(BF4)] / MethanolReflux1.5 h92[12]
4-Methylphenylhydrazine HydrochlorideCyclohexanone[bmim(BF4)] / MethanolReflux1.5 h94[12]
4-Chlorophenylhydrazine HydrochlorideCyclohexanone[bmim(BF4)] / MethanolReflux2.0 h90[12]
1-Methyl-1-phenylhydrazine4-tert-ButylcyclohexanoneGlacial Acetic AcidReflux5 h78.8[8]
Phenylhydrazine Hydrochloride2-Aminocyclohexanone Hydrochloride80% Acetic AcidReflux5 h73[10]
o-IodoanilineCyclohexanonePd(OAc)₂ / DABCO / DMF1053 h65[9]

Experimental Protocols

Representative Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenylhydrazine (1.0 equivalent)

  • Cyclohexanone (1.05 equivalents)

  • Glacial Acetic Acid (as solvent)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone followed by glacial acetic acid.

  • Addition of Phenylhydrazine: Begin stirring the mixture and heat it to reflux. Once refluxing, slowly add phenylhydrazine dropwise to the reaction mixture over a period of 20-30 minutes.[7]

  • Reaction: Continue to heat the reaction mixture under reflux for an additional 30 minutes. Monitor the progress of the reaction by TLC. The color of the reaction mixture will typically darken as the reaction proceeds.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a desiccator or under vacuum.

Visualizations

TroubleshootingWorkflow start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity impure Impure Starting Materials check_purity->impure Impure pure Starting Materials are Pure check_purity->pure Pure purify Purify/Use Fresh Reagents impure->purify optimize_catalyst Optimize Acid Catalyst (Type and Concentration) pure->optimize_catalyst suboptimal_catalyst Suboptimal Catalyst optimize_catalyst->suboptimal_catalyst Suboptimal optimal_catalyst Catalyst is Optimal optimize_catalyst->optimal_catalyst Optimal screen_catalysts Screen Different Brønsted and Lewis Acids (e.g., PPA) suboptimal_catalyst->screen_catalysts optimize_temp_time Optimize Reaction Temperature and Time optimal_catalyst->optimize_temp_time suboptimal_conditions Suboptimal Conditions optimize_temp_time->suboptimal_conditions Suboptimal check_workup Review Workup and Purification Procedure optimize_temp_time->check_workup Conditions Optimal monitor_tlc Monitor by TLC, Consider Microwave Synthesis suboptimal_conditions->monitor_tlc

Caption: A troubleshooting workflow for addressing low yields in the Fischer indole synthesis of tetrahydrocarbazoles.

References

Side reactions and byproducts in Borsche-Drechsel cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Borsche-Drechsel cyclization in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Borsche-Drechsel cyclization reaction is resulting in a low yield of the desired tetrahydrocarbazole. What are the potential causes and how can I improve it?

A1: Low yields in the Borsche-Drechsel cyclization can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal choice may vary depending on the specific substrates.[1] High acid concentrations can sometimes lead to decomposition of the starting material or product, resulting in lower yields.[2]

    • Troubleshooting:

      • Screen different acid catalysts.

      • Titrate the concentration of the chosen acid to find the optimal loading. A lower acid concentration may be sufficient and prevent degradation.

      • Consider using milder catalysts like solid-supported acids which can also simplify work-up.

  • Incorrect Reaction Temperature or Time: The reaction typically requires heating to facilitate the key[3][3]-sigmatropic rearrangement.[4] However, excessively high temperatures or prolonged reaction times can lead to byproduct formation and degradation.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5]

      • Optimize the reaction temperature. Start with the temperature cited in a relevant literature procedure and adjust as needed based on TLC analysis.

      • Ensure the reaction is stopped once the starting material is consumed to avoid product degradation.

  • Poor Quality Starting Materials: Impurities in the arylhydrazine or cyclohexanone starting materials can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

      • Use freshly prepared or properly stored reagents. Arylhydrazines can be sensitive to air and light.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions and byproducts in a Borsche-Drechsel cyclization?

A2: The formation of byproducts is a common issue. Here are some of the most frequently encountered side reactions and the resulting impurities:

  • Formation of Regioisomers: If you are using an unsymmetrically substituted cyclohexanone, the cyclization can occur on either side of the carbonyl group, leading to the formation of two or more regioisomeric tetrahydrocarbazole products.[2][3] The ratio of these isomers can be influenced by the reaction conditions.[2]

  • Oxidation to Carbazole: The desired 1,2,3,4-tetrahydrocarbazole product can be oxidized to the fully aromatic carbazole, especially if the reaction is exposed to air for extended periods at high temperatures.[4][6]

  • Formation of Indolenines: When using α-substituted cyclohexanones, a competing reaction pathway can lead to the formation of indolenine byproducts.[7]

  • Complex Mixtures from Decomposition: Under harsh acidic conditions, both the starting materials and the product can degrade, leading to a complex mixture of unidentifiable byproducts.[2]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting arylhydrazine and cyclohexanone, or the intermediate hydrazone.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

Borsche_Drechsel_Pathways cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Hydrazone Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Hydrazone Formation Tetrahydrocarbazole Desired Tetrahydrocarbazole Hydrazone->Tetrahydrocarbazole [3,3]-Sigmatropic Rearrangement & Cyclization Regioisomer Regioisomeric Tetrahydrocarbazole Hydrazone->Regioisomer Alternative Cyclization Indolenine Indolenine Byproduct Hydrazone->Indolenine Alternative Rearrangement Decomposition Decomposition Products Hydrazone->Decomposition Harsh Acid/ Heat Carbazole Oxidized Carbazole Tetrahydrocarbazole->Carbazole Oxidation Tetrahydrocarbazole->Decomposition Harsh Acid/ Heat

Caption: Reaction pathways in the Borsche-Drechsel cyclization.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproduct formation often involves careful optimization of the reaction conditions:

  • For Regioisomer Control:

    • The choice of acid catalyst and solvent can influence the regioselectivity. Experiment with different acidic conditions to favor the formation of the desired isomer.[2][3]

    • Steric hindrance can also play a role; a bulky substituent on the cyclohexanone may direct the cyclization to the less hindered side.[8]

  • To Prevent Oxidation:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid unnecessarily long reaction times and high temperatures.

    • Purify the product promptly after the work-up.

  • To Avoid Decomposition:

    • Use the mildest acidic conditions that still afford a reasonable reaction rate.

    • Avoid excessively high temperatures.

Q4: What is a reliable method for purifying the crude product from a Borsche-Drechsel cyclization?

A4: The purification strategy depends on the nature of the impurities. A combination of techniques is often most effective:

  • Work-up: After the reaction is complete, it is typically cooled and poured into ice-water. The acidic solution is then neutralized (e.g., with sodium bicarbonate) to precipitate the crude product.[5]

  • Filtration: The precipitated solid is collected by vacuum filtration.[5]

  • Recrystallization: This is an effective method for removing many impurities. Common solvents for recrystallization of tetrahydrocarbazoles include ethanol or methanol.[5]

  • Column Chromatography: For separating regioisomers or other byproducts with similar polarity to the desired product, column chromatography on silica gel is recommended. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

Quantitative Data Summary

The yield of the Borsche-Drechsel cyclization is highly dependent on the substrates and reaction conditions. Below is a table summarizing representative yields under different conditions.

Arylhydrazine SubstrateCyclohexanone SubstrateAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Phenylphenylhydrazine HClCyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux2 - 470 - 85[5]
PhenylhydrazineSubstituted Cyclohexanone7% H₂SO₄MethanolN/AN/AModerate[2]
PhenylhydrazineSubstituted Cyclohexanone60% H₂SO₄MethanolN/AN/ALow[2]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole via the Borsche-Drechsel cyclization.[5]

Materials and Equipment:

  • Reagents: 4-phenylphenylhydrazine hydrochloride, cyclohexanone, glacial acetic acid, saturated sodium bicarbonate solution, ice, methanol or ethanol (for recrystallization), silica gel, petroleum ether, ethyl acetate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Büchner funnel and flask, rotary evaporator, standard laboratory glassware, TLC plates and chamber.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.

  • Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic mixture until effervescence ceases. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.[5]

    • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate solvent system as the eluent.[5]

  • Drying: Dry the purified product under vacuum to obtain the final product.

experimental_workflow A 1. Combine Arylhydrazine HCl and Acetic Acid in Flask B 2. Heat to Reflux A->B C 3. Add Cyclohexanone Dropwise B->C D 4. Reflux for 2-4 hours (Monitor by TLC) C->D E 5. Cool to Room Temperature and Pour into Ice-Water D->E F 6. Neutralize with NaHCO₃ E->F G 7. Collect Precipitate by Filtration F->G H 8. Purify Crude Product G->H I Recrystallization H->I For good purity J Column Chromatography H->J For high purity K 9. Dry Final Product I->K J->K

Caption: Experimental workflow for the Borsche-Drechsel cyclization.

References

Technical Support Center: Purification of 2,3,4,9-tetrahydro-1H-carbazol-6-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4,9-tetrahydro-1H-carbazol-6-amine via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Cooling is too rapid.- Select a lower-boiling point solvent or use a solvent mixture. - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. - Use a seed crystal to induce crystallization.
Poor or no crystal formation Too much solvent was used. The compound is highly soluble in the cold solvent. The solution is not sufficiently saturated.- Concentrate the solution by boiling off some of the solvent. - If the solution is already cool, try scratching the inside of the flask with a glass rod to induce crystallization. - If too much solvent was the issue, consider re-heating to dissolve, evaporating some solvent, and re-cooling. - Re-evaluate your choice of solvent; a less effective solvent at cold temperatures may be needed.
Low recovery of the purified compound Too much solvent was used. Premature crystallization during hot filtration. Crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Allow sufficient time for the solution to cool and for crystallization to complete. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Discolored crystals after recrystallization Colored impurities are not removed by recrystallization alone. The compound may be degrading at the solvent's boiling point.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Choose a solvent with a lower boiling point. - Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. A reference suggests that 6-amino-2,3,4,9-tetrahydrocarbazole can form brownish-red crystals when recrystallized from ethanol.[1]
Crystals are very fine or powder-like The solution was cooled too quickly. The solution was agitated during cooling.- Allow the solution to cool slowly and without disturbance to promote the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on available literature, ethanol is a suitable solvent for the recrystallization of 6-amino-2,3,4,9-tetrahydrocarbazole, yielding brownish-red crystals.[1] For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, methanol has also been used successfully.[2] A toluene/pentane mixture can be effective for colored tetrahydrocarbazole derivatives. A systematic solvent screen is always recommended to find the optimal solvent or solvent system for your specific batch.

Q2: My compound is an aromatic amine. Are there any special considerations for its recrystallization?

A2: Yes, aromatic amines can be susceptible to oxidation, which can lead to discoloration of the product. It is advisable to handle the compound and its solutions promptly and to consider using an inert atmosphere if oxidation is a concern.

Q3: How can I determine the appropriate amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This is best achieved by adding the hot solvent portion-wise to the compound being purified until it just dissolves. Using too much solvent will result in a lower yield.

Q4: What should I do if my crystals don't form even after the solution has cooled?

A4: If no crystals have formed after the solution has reached room temperature and been cooled in an ice bath, the solution may be supersaturated or too dilute. Try scratching the inner surface of the flask with a glass stirring rod at the meniscus. If that doesn't work, adding a "seed crystal" of the pure compound can initiate crystallization. If the solution is simply too dilute, you will need to heat the solution to evaporate some of the solvent and then allow it to cool again.

Q5: How pure can I expect my this compound to be after a single recrystallization?

A5: The purity achieved after one recrystallization depends on the nature and amount of impurities present in the crude material. A single recrystallization can significantly improve purity, but for very impure samples, a second recrystallization may be necessary. Purity should be assessed by techniques such as melting point determination, TLC, HPLC, or NMR spectroscopy.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is based on a reported method for the recrystallization of 6-amino-2,3,4,9-tetrahydrocarbazole.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start with Crude Compound select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve decolorize Optional: Add Charcoal dissolve->decolorize if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool if pure & soluble decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield start Recrystallization Issue Occurs oiling_out Compound Oils Out? start->oiling_out add_solvent Add more hot solvent oiling_out->add_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No slower_cooling Cool more slowly add_solvent->slower_cooling change_solvent Change solvent slower_cooling->change_solvent Still oils out solution Problem Solved change_solvent->solution scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate solution scratch_flask->concentrate Still no crystals concentrate->solution min_solvent Use minimum hot solvent low_yield->min_solvent Yes wash_cold Wash with ice-cold solvent min_solvent->wash_cold wash_cold->solution

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Poor Solubility of Tetrahydrocarbazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor solubility of tetrahydrocarbazole compounds in biological assays.

Introduction

Tetrahydrocarbazole (THC) derivatives are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] However, their inherent hydrophobicity often leads to poor aqueous solubility, posing a significant challenge for accurate and reproducible in vitro and in vivo biological assays. Precipitation of these compounds in aqueous buffers or cell culture media can lead to inaccurate results, underestimation of potency, and misleading structure-activity relationships (SAR).[2]

This guide offers practical solutions and detailed protocols to help you overcome these solubility challenges and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tetrahydrocarbazole compound precipitates immediately when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What is happening and how can I prevent it?

A: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble.

Troubleshooting Steps & Solutions:

  • Optimize Your Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. A gradual decrease in the solvent concentration is less likely to cause precipitation. Pre-warming the aqueous medium to 37°C can also help maintain solubility.

  • Lower the Final Compound Concentration: It's possible your target concentration exceeds the compound's aqueous solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.

  • Increase the Co-solvent Concentration (with caution): Slightly increasing the final DMSO concentration in your assay may help keep the compound in solution. However, it is crucial to determine the DMSO tolerance of your cell line or assay, as high concentrations can be toxic or interfere with results. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but this should be verified empirically.

  • Use a Different Co-Solvent: While DMSO is common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be considered. The choice of co-solvent can influence the solubility of your specific tetrahydrocarbazole derivative.

  • Brief Sonication: After dilution, brief sonication of the solution can sometimes help to break down and redissolve fine precipitates, creating a more homogenous suspension.

Q2: My compound appears to be in solution initially, but I see precipitation in the wells of my cell culture plate after incubation. What could be the cause?

A: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Troubleshooting Steps & Solutions:

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH shifts in the medium due to cell metabolism can affect compound solubility. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment of your incubator.

  • Interaction with Media Components: Complex components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with your compound and reduce its solubility over time. Test the compound's stability in the specific medium over the duration of your experiment.

  • Compound Instability: The compound itself may be unstable under culture conditions and degrade into less soluble byproducts. Assess the stability of your compound at 37°C over time.

Q3: I'm observing high variability in my assay results. Could this be related to solubility issues?

A: Absolutely. Poor solubility is a major contributor to inconsistent and unreliable data. If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to:

  • Underestimated potency (higher IC50 values)

  • Poor reproducibility between experiments

  • Inaccurate structure-activity relationship (SAR) data

To mitigate this, always visually inspect your solutions for any signs of precipitation before and during the experiment. If you suspect solubility issues, it is recommended to perform a solubility assessment under the exact conditions of your assay.

Q4: Are there any formulation strategies I can use to improve the solubility of my tetrahydrocarbazole compound without relying solely on co-solvents?

A: Yes, several formulation approaches can significantly enhance the aqueous solubility of hydrophobic compounds.

Recommended Formulation Strategy: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate hydrophobic molecules, like tetrahydrocarbazole derivatives, forming an "inclusion complex" that is more soluble in water.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[3]

Experimental Protocols

Protocol 1: General Serial Dilution for Hydrophobic Compounds

  • Prepare a high-concentration stock solution of your tetrahydrocarbazole compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution with 2% DMSO.

  • Perform subsequent serial dilutions from this intermediate stock using the pre-warmed medium. This ensures the DMSO concentration is lowered gradually.

  • Visually inspect for precipitation at each step.

Protocol 2: Preparation of a Tetrahydrocarbazole-Cyclodextrin Inclusion Complex

  • Determine the appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.

  • Prepare the cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v). Gentle heating and stirring may be required.

  • Add the tetrahydrocarbazole compound: Add an excess amount of your solid tetrahydrocarbazole compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid compound.

  • Determine the concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately measure the concentration of the solubilized tetrahydrocarbazole compound in the clear supernatant/filtrate. This will be your stock solution for biological assays.

Data Presentation

Table 1: Example of DMSO Tolerance Test for a Cell Line

This table can be used as a template to determine the maximum acceptable DMSO concentration for your specific cell-based assay.

Final DMSO Concentration (%)Cell Viability (%) (Mean ± SD)Notes
0 (Vehicle Control)100 ± 4.5No DMSO
0.198 ± 5.1No significant toxicity
0.2595 ± 4.8No significant toxicity
0.592 ± 6.2Slight decrease, still acceptable
1.075 ± 8.9Significant toxicity observed
2.040 ± 10.5High toxicity

Table 2: Example of Apparent Solubility of a Tetrahydrocarbazole Compound in Different Buffers

Use this template to compare the solubility of your compound in various aqueous solutions.

Aqueous MediumApparent Solubility (µM) (Mean ± SD)Method
Phosphate-Buffered Saline (PBS), pH 7.42.5 ± 0.3Shake-flask
Tris-HCl Buffer (50 mM), pH 7.43.1 ± 0.4Shake-flask
Cell Culture Medium (e.g., DMEM) + 10% FBS5.8 ± 0.7Shake-flask
PBS with 2% HP-β-CD55.2 ± 4.1Shake-flask

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Precipitation cluster_troubleshoot Optimization Steps start Start: Prepare working solution from DMSO stock in aqueous buffer check_precipitate Observe for precipitation immediately after dilution start->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes precipitate_no No Immediate Precipitation check_precipitate->precipitate_no No troubleshoot Troubleshooting Strategies precipitate_yes->troubleshoot incubate Proceed with assay (incubate at 37°C) precipitate_no->incubate lower_conc Lower final concentration serial_dilution Use serial dilution use_cyclodextrin Use cyclodextrin check_precipitate2 Observe for precipitation during/after incubation incubate->check_precipitate2 precipitate2_yes Delayed Precipitation Observed check_precipitate2->precipitate2_yes Yes precipitate2_no No Precipitation (Assay Valid) check_precipitate2->precipitate2_no No change_buffer Check media stability/ pH/temperature precipitate2_yes->change_buffer

Caption: Troubleshooting workflow for compound precipitation.

telomerase_inhibition Simplified Telomerase Inhibition Pathway telomerase Telomerase Enzyme (hTERT subunit) telomere Telomere Elongation telomerase->telomere adds repeats to senescence Cellular Senescence or Apoptosis telomerase->senescence prevents cancer_cell Cancer Cell Proliferation telomere->cancer_cell allows thc_compound Tetrahydrocarbazole Derivative thc_compound->telomerase inhibits

References

Stability of 2,3,4,9-tetrahydro-1H-carbazol-6-amine in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2,3,4,9-tetrahydro-1H-carbazol-6-amine in Dimethyl Sulfoxide (DMSO) solution. The following information is intended to assist users in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro assays due to its high solubilizing power for many organic molecules. However, it is crucial to use high-purity, anhydrous DMSO to minimize potential degradation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q2: How should I store a stock solution of this compound in DMSO?

A2: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Stock solutions in DMSO are often stable for up to 3 months when stored at -20°C.[2]

Q3: Can I store the DMSO stock solution at room temperature?

A3: Storing DMSO solutions at room temperature for extended periods is generally not recommended. Studies have shown that the probability of observing a compound in a DMSO solution decreases over time at room temperature, with a significant loss observed after 6 to 12 months.[3] If short-term storage at room temperature is necessary, it should be for the briefest possible time, and the solution should be protected from light and moisture.

Q4: I observed precipitation in my DMSO stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, you can warm the vial to 37°C for a short period and vortex or sonicate it.[4] Before use, always ensure that the compound is fully dissolved by visual inspection. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded or that degradation has occurred.

Q5: What are the potential signs of degradation of this compound in a DMSO solution?

A5: Visual signs of degradation can include a change in the color of the solution. However, many degradation products may be colorless. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks or a decrease in the peak area of the parent compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in DMSO solution.1. Prepare fresh stock solutions from solid material. 2. Perform a stability study of your compound in DMSO under your experimental conditions (see Experimental Protocols section). 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Precipitation in working solution Low aqueous solubility of the compound or interaction with buffer components.1. Ensure the final DMSO concentration in the aqueous medium is as low as possible while maintaining solubility. 2. Test the solubility of the compound in the final aqueous buffer. 3. Consider the use of a co-solvent if compatible with the experimental system.
Change in solution color Potential oxidation or other degradation pathways.1. Protect the solution from light. 2. Use anhydrous DMSO and minimize exposure to air. 3. Analyze the solution by LC-MS to identify potential degradation products.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO solution over time.

Materials:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • HPLC Analysis:

    • Set up the HPLC method. The specific mobile phase composition and gradient will need to be optimized for good separation of the parent compound from any potential degradants. A starting point could be a gradient from 20% to 80% acetonitrile in water over 20 minutes.

    • Inject a consistent volume of the sample at each time point.

    • Monitor the chromatogram at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of compound remaining versus time for each storage condition.

Data Presentation:

Storage ConditionTime Point% Compound Remaining (Mean ± SD)
Room Temperature0 h100
24 h
72 h
4°C0 h100
24 h
72 h
-20°C0 h100
24 h
72 h

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c hplc_analysis HPLC Analysis at Time Points (0, 24, 48, 72h) storage_rt->hplc_analysis storage_4c->hplc_analysis storage_neg20c->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

degradation_pathway parent This compound oxidized Oxidized Products (e.g., hydroxylated derivatives) parent->oxidized Oxidation (O2, light) dimer Dimerization Products parent->dimer Dimerization

Caption: Potential degradation pathways for this compound.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (dimer) stat->stat_p dimerization nucleus Nucleus stat_p->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates carbazole Carbazole Derivative (e.g., this compound) carbazole->jak inhibits

Caption: Potential involvement of carbazole derivatives in the JAK/STAT signaling pathway.[5][6]

References

Technical Support Center: Chiral Separation of Racemic 2,3,4,9-Tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chiral separation of racemic 2,3,4,9-tetrahydro-1H-carbazol-6-amine enantiomers. The tetrahydrocarbazole scaffold is a core structure in numerous bioactive alkaloids, making the isolation of its enantiomerically pure forms crucial for drug development and pharmacological studies.[1][2][3]

While specific documented methods for the 6-amino substituted derivative are not extensively published, the principles for separating chiral tetrahydrocarbazoles are well-established. This guide leverages existing knowledge on similar structures to provide robust starting points and solutions for common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for the chiral separation of tetrahydrocarbazole derivatives?

The two primary methods for direct chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5] Both techniques utilize a chiral stationary phase (CSP) to differentiate between the enantiomers.[4] SFC is often considered a "greener" and faster alternative, particularly for preparative scale separations, due to its use of supercritical CO2 as the primary mobile phase component.[5][6] Other methods, such as capillary electrophoresis (CE) and classical resolution via diastereomeric salt crystallization, can also be employed.[7][8]

Q2: How do I select an appropriate Chiral Stationary Phase (CSP) for this compound?

A systematic screening approach is the most effective strategy.[4] For compounds containing aromatic groups and amine functionalities, polysaccharide-based CSPs are an excellent starting point. Columns such as those based on amylose and cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) have demonstrated broad applicability for a wide range of chiral compounds.[4][9] Macrocyclic glycopeptide-based columns can also be effective. It is recommended to screen a set of 3-4 columns with different selectivities.

Q3: Why is a mobile phase additive necessary when separating a basic compound like this compound?

A basic additive, such as diethylamine (DEA) or isopropylamine (IPA), is crucial for several reasons. The primary amine functionality of the target molecule can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape (tailing) and potentially no separation.[10] The basic additive neutralizes these active sites, resulting in improved peak symmetry and efficiency. It can also play a direct role in the chiral recognition mechanism, thereby enhancing enantioselectivity.[4][10]

Q4: What are the main advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this type of separation?

SFC offers several key advantages over HPLC, especially at the preparative scale.[5]

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates (3-5 times faster than HPLC) without generating excessive backpressure, leading to significantly shorter analysis times.[5][6]

  • Reduced Solvent Usage: Replacing the bulk of the organic mobile phase (like hexane) with CO2 drastically reduces solvent consumption and waste disposal costs.[5]

  • Faster Sample Recovery: Since CO2 is a gas at atmospheric pressure, it is easily removed from the collected fractions, which greatly reduces the time required for solvent evaporation.[5][6]

  • Complementary Selectivity: SFC can sometimes provide different elution orders or achieve separations not possible with HPLC.[11]

Troubleshooting Guide

Problem: No separation is observed between the enantiomers.

Possible CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary chiral recognition sites for the analyte. Screen a different set of columns with diverse selectivities (e.g., if you started with cellulose, try an amylose-based CSP).[12]
Incorrect Mobile Phase Composition The polarity of the mobile phase may be unsuitable. In normal phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). Try a different alcohol, as changing from isopropanol to ethanol can significantly impact selectivity.[4]
Missing or Incorrect Additive For a basic analyte, the absence of a basic additive is a common cause of failure. Ensure 0.1% - 0.2% of an amine like diethylamine (DEA) is added to the mobile phase.[4]
"Additive Memory Effect" If the column was previously used with an acidic additive, residual traces can interfere with the separation of a basic compound.[13] Dedicate columns to specific additive types or implement a rigorous flushing protocol between methods.

Problem: Poor peak shape (significant tailing or broadening).

Possible CauseRecommended Solution
Secondary Interactions with Silica Support The primary amine is likely interacting with acidic silanol groups on the CSP surface.[10] Increase the concentration of the basic additive in the mobile phase (e.g., from 0.1% to 0.3% DEA).
Analyte Overload Injecting too much sample can lead to fronting or tailing. Reduce the injection volume or the concentration of the sample.
Low Analyte Solubility The analyte may be poorly soluble in the mobile phase. In SFC, try a different organic co-solvent (e.g., switch from methanol to ethanol).

Problem: Enantiomers are partially separated but resolution is poor (Rs < 1.5).

Possible CauseRecommended Solution
Sub-optimal Chromatographic Conditions Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier can have a large impact on resolution.
High Flow Rate While faster flow rates reduce analysis time, they can decrease efficiency. Reduce the flow rate to improve resolution.
Elevated Temperature Chiral separations are often sensitive to temperature. Lowering the column temperature (e.g., from 25°C to 15°C) often increases the separation factor and improves resolution.
Column Deterioration The CSP may have degraded over time. Test the separation on a new, validated column of the same type.

Experimental Protocols and Data

Protocol 1: Chiral HPLC Method Development - Screening
  • Column Selection: Select 3-4 polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase or a compatible solvent.

  • Initial Screening: For each column, perform injections using the screening mobile phases listed in Table 1.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for promising conditions.

  • Optimization: For the best column/mobile phase combination, optimize the percentage of the alcohol modifier and the flow rate to achieve baseline resolution (Rs ≥ 1.5).

Table 1: Recommended HPLC Screening Conditions

ParameterCondition 1Condition 2Condition 3
Columns Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-HChiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-HChiralcel® OD-H, Chiralpak® AD-H, Chiralpak® AS-H
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (80:20, v/v)n-Hexane / Ethanol (90:10, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nm or 280 nmUV at 220 nm or 280 nmUV at 220 nm or 280 nm

Data compiled based on general strategies for chiral separations of amines.[4]

Protocol 2: Chiral SFC Method Development - Screening
  • Column Selection: Use the same set of polysaccharide-based chiral columns as for the HPLC screen.

  • Sample Preparation: Prepare a 1-5 mg/mL solution of the racemate in methanol or ethanol.

  • Initial Screening: For each column, screen using a gradient or isocratic conditions as described in Table 2.

  • Evaluation: Identify the column and co-solvent combination that provides the best selectivity.

  • Optimization: Optimize the isocratic percentage of the co-solvent, back pressure, and temperature to maximize resolution.

Table 2: Recommended SFC Screening Conditions

ParameterCondition 1Condition 2
Columns Chiralpak® AD-H, Chiralcel® OD-H, etc.Chiralpak® AD-H, Chiralcel® OD-H, etc.
Mobile Phase A Supercritical CO2Supercritical CO2
Mobile Phase B (Co-solvent) MethanolEthanol
Gradient (Optional Screen) 5% to 40% Co-solvent over 5-10 min5% to 40% Co-solvent over 5-10 min
Additive 0.2% Isopropylamine (IPA) in Co-solvent0.2% Isopropylamine (IPA) in Co-solvent
Flow Rate 3.0 mL/min3.0 mL/min
Outlet Pressure (BPR) 150 bar150 bar
Temperature 40 °C40 °C
Detection UV-Vis Diode Array DetectorUV-Vis Diode Array Detector

Data compiled based on general strategies for chiral SFC separations.[6][10]

Visual Guides

G cluster_prep Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization & Scale-up racemate Racemic 2,3,4,9-tetrahydro-1H- carbazol-6-amine screen Screen CSPs & Mobile Phases (HPLC / SFC) racemate->screen decision Separation Observed? screen->decision decision->screen No optimize Optimize Method (Flow, Temp, % Modifier) decision->optimize Yes preparative Preparative Separation optimize->preparative enantiomers Isolated Enantiomers (R and S) preparative->enantiomers

Caption: General workflow for the chiral separation method development.

G start Start: No enantioseparation is observed on initial screen. q1 Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? start->q1 a1_no Add 0.1% DEA (or other amine) to the mobile phase and re-run. q1->a1_no No q2 Still no separation? q1->q2 Yes a1_yes Change the alcohol modifier (e.g., Isopropanol -> Ethanol) and re-screen. end Problem Resolved a1_yes->end a1_no->end q2->a1_yes a2_yes Select a new CSP with a different chiral selector (e.g., Amylose vs. Cellulose) and repeat screening process.

Caption: Troubleshooting logic for addressing a lack of enantioseparation.

References

Technical Support Center: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed synthetic strategy involves a multi-step process.[1][2] The core 2,3,4,9-tetrahydro-1H-carbazole skeleton is typically constructed first, often via the Borsche–Drechsel cyclization, which is a specific application of the Fischer indole synthesis.[1][3][4][5][6] This is followed by electrophilic nitration at the C-6 position and subsequent reduction of the nitro group to the desired amine.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials for the initial cyclization are typically a substituted phenylhydrazine and cyclohexanone.[3][4][5][6][7] For the subsequent nitration and reduction steps, a nitrating agent (e.g., sodium nitrate in sulfuric acid) and a reducing agent (e.g., zinc dust and sodium hydroxide, or sodium dithionite) are required.[2]

Q3: What are some alternative methods for synthesizing the carbazole core?

A3: Besides the classical Borsche–Drechsel/Fischer indole synthesis, other methods for constructing the carbazole nucleus include the Bucherer carbazole synthesis and the Graebe-Ullmann synthesis.[7] More modern approaches might involve transition metal-catalyzed reactions like the Buchwald-Hartwig amination for the formation of the C-N bond in the carbazole ring system.[8][9][10]

Q4: How can the final product, this compound, be purified?

A4: Purification of the final product can often be achieved through recrystallization from a suitable solvent, such as ethanol.[2] In cases where recrystallization is insufficient to remove impurities, column chromatography on silica gel is a common alternative.[11][12]

Q5: What are the expected spectroscopic characteristics of the final product?

A5: The structure of this compound and its intermediates can be confirmed using various spectroscopic techniques. Proton NMR (¹H NMR) will show characteristic signals for the aromatic, amine, and aliphatic protons. Infrared (IR) spectroscopy will exhibit characteristic absorption bands for N-H stretches (both for the carbazole and the amino group) and aromatic C-H bonds. Mass spectrometry (MS) will provide the molecular weight of the compound.[2][13]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in the Borsche–Drechsel Cyclization Step
Possible Cause Recommended Solution
Incomplete reaction - Ensure the reaction is heated to the appropriate reflux temperature and for a sufficient duration. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] - The choice of acid catalyst is crucial; Brønsted acids like HCl, H₂SO₄, or glacial acetic acid are commonly used.[14][15] Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective.[14][16]
Side reactions - The formation of isomeric products can occur. Purification by column chromatography may be necessary to isolate the desired product.[12] - Ensure slow, dropwise addition of the phenylhydrazine to the heated cyclohexanone solution to minimize side reactions.[5][17]
Decomposition of starting materials or product - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. Optimize the reaction conditions by performing small-scale trials at different temperatures and times.
Issues with starting material quality - Use freshly distilled phenylhydrazine and cyclohexanone to ensure high purity and reactivity. Phenylhydrazine can oxidize and darken on storage.
Issue 2: Poor Regioselectivity during Nitration
Possible Cause Recommended Solution
Formation of multiple nitro isomers - The electron-donating nature of the indole nitrogen typically directs electrophilic substitution to the C-6 and C-8 positions. To favor substitution at the 6-position, carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent.[1] - The choice of nitrating agent and solvent can influence regioselectivity. A common system is sodium nitrate in concentrated sulfuric acid.[2]
Over-nitration (dinitration) - Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent slowly and in portions can help prevent localized high concentrations that may lead to dinitration.
Issue 3: Incomplete Reduction of the Nitro Group
Possible Cause Recommended Solution
Inactive or insufficient reducing agent - Use a fresh batch of the reducing agent. Common reducing agents for this transformation include zinc dust in the presence of a base like sodium hydroxide, or sodium dithionite (Na₂S₂O₄).[2] - Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
Poor solubility of the nitro-intermediate - Choose a solvent system in which the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole has adequate solubility at the reaction temperature. A mixture of ethanol and water is often employed.[2]
Reaction conditions not optimal - The reduction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting material is fully consumed.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

This protocol is a representative procedure based on the Borsche–Drechsel cyclization.[2][15][18]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine (1.0 eq) dropwise to the refluxing solution over a period of 30 minutes.

  • Continue refluxing for an additional 30-60 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield 2,3,4,9-tetrahydro-1H-carbazole.

Protocol 2: Synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

This protocol describes the nitration of the tetrahydrocarbazole core.[2]

  • To a flask containing concentrated sulfuric acid, cooled in an ice bath to 0-5 °C, slowly add 2,3,4,9-tetrahydro-1H-carbazole in portions with stirring, ensuring the temperature remains low.

  • In a separate container, dissolve sodium nitrate (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Add the sodium nitrate solution dropwise to the carbazole solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

  • The crude product can be recrystallized from a suitable solvent.

Protocol 3: Synthesis of this compound

This protocol details the reduction of the nitro group to the amine.[2]

  • Suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in a mixture of ethanol and water.

  • Add zinc dust (a significant excess) and a solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC.

  • Alternatively, sodium dithionite can be used as the reducing agent.

  • Once the reaction is complete, filter the hot mixture to remove the zinc residue.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The aqueous residue can be extracted with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from ethanol to obtain this compound.

Data Presentation

Table 1: Summary of Yields and Melting Points for the Synthetic Steps
Compound Step Typical Yield (%) Melting Point (°C) Reference
2,3,4,9-Tetrahydro-1H-carbazoleCyclization88118[2]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleNitration80157[2]
This compoundReduction74134[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Phenylhydrazine Phenylhydrazine THC 2,3,4,9-Tetrahydro- 1H-carbazole Phenylhydrazine->THC Cyclohexanone Cyclohexanone Cyclohexanone->THC Nitro_THC 6-Nitro-2,3,4,9-tetrahydro- 1H-carbazole THC->Nitro_THC NaNO₃, H₂SO₄ Amino_THC 2,3,4,9-Tetrahydro- 1H-carbazol-6-amine Nitro_THC->Amino_THC Zn, NaOH or Na₂S₂O₄

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize Optimize Conditions: - Increase Time/Temp - Check Reagents Incomplete->Optimize Purification Purification Issues: - Side Products - Decomposition Complete->Purification Isolate Improve Purification: - Recrystallization - Chromatography Purification->Isolate

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Aminotetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminotetrahydrocarbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of these compounds during experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of aminotetrahydrocarbazole derivatives.

Problem Possible Cause Suggested Solution
Discoloration of solid compound or solution (yellowing/browning) Oxidation of the aminotetrahydrocarbazole moiety.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures. For solutions, use deoxygenated solvents and consider adding an antioxidant.
Appearance of new, unexpected peaks in HPLC analysis Degradation of the parent compound due to oxidation.Confirm the identity of new peaks using HPLC-MS. Review sample preparation and storage procedures to minimize exposure to oxygen and light.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions before each experiment. Consider the compatibility of the assay medium with the compound and the potential need for antioxidants in the formulation.
Poor recovery during purification On-column degradation or oxidation during solvent evaporation.For column chromatography, consider using a layered packing of silica gel and alumina to remove colored byproducts. Evaporate solvents at reduced temperature and pressure.[1]

Frequently Asked Questions (FAQs)

Compound Stability and Storage

Q1: My aminotetrahydrocarbazole derivative is showing a distinct color change. What is causing this?

A1: Color change, typically to yellow or brown, is a common indicator of oxidation. The aminotetrahydrocarbazole core is susceptible to oxidation, particularly when exposed to light and atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the purity of your compound.

Q2: What are the ideal storage conditions for aminotetrahydrocarbazole derivatives to prevent oxidation?

A2: To minimize oxidation, solid compounds and solutions should be stored under an inert atmosphere, such as argon or nitrogen. It is also crucial to protect them from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, keeping the compounds at low temperatures (-20°C or -80°C) is recommended.

Q3: Can I use antioxidants to stabilize my aminotetrahydrocarbazole derivative in solution?

A3: Yes, adding antioxidants to solutions can significantly inhibit oxidation. For aminoaromatic compounds, a combination of antioxidants is often effective. Consider using a formulation that includes:

  • A free-radical scavenger: Hindered phenols like Butylated Hydroxytoluene (BHT) are effective at terminating radical chain reactions.

  • An oxygen scavenger: Compounds like N,N-diethylhydroxylamine can remove dissolved oxygen from the solvent.

  • A light stabilizer: UV absorbers can prevent photo-initiated degradation.

It is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your experiments.

Experimental Handling

Q4: I am synthesizing an aminotetrahydrocarbazole derivative and the crude product is highly colored. How can I purify it and prevent further oxidation?

A4: Photo-catalyzed oxidation is a known issue during the synthesis of tetrahydrocarbazole derivatives, leading to the formation of hydroperoxide intermediates.[1] To purify your compound and remove colored byproducts, you can use column chromatography with a layered packing of silica gel (lower layer) and alumina (upper layer). Eluting with a suitable solvent system, such as toluene, can help in obtaining a colorless product.[1] After purification, immediately evaporate the solvent under reduced pressure and store the purified white product under an atmosphere of argon in the dark.[1]

Q5: What precautions should I take when preparing solutions of aminotetrahydrocarbazole derivatives for experiments?

A5: When preparing solutions, it is best practice to use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen). Prepare solutions fresh whenever possible. If solutions need to be stored, even for a short period, keep them in tightly sealed containers, protected from light, and under an inert atmosphere.

Analytical Monitoring of Oxidation

Q6: How can I monitor the oxidation of my aminotetrahydrocarbazole derivative?

A6: The most common method for monitoring the stability of your compound and detecting oxidation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Q7: What are the key considerations for developing a stability-indicating HPLC method?

A7: A stability-indicating method is one that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you will need to perform forced degradation studies. This involves subjecting your compound to harsh conditions (e.g., acid, base, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products.[2][3][4][5] The analytical method is then developed to ensure baseline separation of all degradation peaks from the main compound peak.

Q8: How can I identify the structure of the oxidation byproducts?

A8: Hyphenated techniques like HPLC-MS/MS are powerful tools for the structural elucidation of degradation products. By analyzing the mass-to-charge ratio and fragmentation patterns of the unknown peaks, you can often deduce their structures. For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if the impurities can be isolated in sufficient quantities.

Experimental Protocols

Protocol 1: Forced Degradation Study for Aminotetrahydrocarbazole Derivatives

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the aminotetrahydrocarbazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.

  • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 60-80°C) for a specified period. Also, reflux the stock solution at a controlled temperature.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze by a suitable HPLC-UV/MS method to observe the extent of degradation and the formation of byproducts.

4. Evaluation:

  • The goal is to achieve 5-20% degradation of the active ingredient. Adjust the stress conditions (temperature, duration, reagent concentration) if degradation is too low or too high.

  • Use the chromatograms from the stressed samples to develop an HPLC method that separates all degradation products from the parent peak.

Data Summary

Currently, there is a lack of publicly available quantitative data specifically on the stability of various aminotetrahydrocarbazole derivatives under different antioxidant conditions. Researchers are encouraged to perform their own stability studies based on the protocols provided.

Visualizations

Workflow for Preventing Oxidation During Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage Synthesis Synthesis of Aminotetrahydrocarbazole CrudeProduct Crude Product (Potentially Colored) Synthesis->CrudeProduct ColumnChromatography Column Chromatography (Silica/Alumina Layer) CrudeProduct->ColumnChromatography SolventEvaporation Solvent Evaporation (Reduced Temp/Pressure) ColumnChromatography->SolventEvaporation InertAtmosphere Store under Inert Atmosphere (Argon/Nitrogen) SolventEvaporation->InertAtmosphere LightProtection Protect from Light InertAtmosphere->LightProtection LowTemperature Store at Low Temperature LightProtection->LowTemperature

Caption: Workflow for minimizing oxidation during synthesis and purification.

Logical Flow for Troubleshooting Compound Instability

G start Observation of Instability (e.g., color change, new peaks) check_storage Review Storage Conditions start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures handling_ok Handling OK? check_handling->handling_ok check_analytical Review Analytical Method analytical_ok Method Validated? check_analytical->analytical_ok storage_ok->check_handling Yes implement_storage Implement Correct Storage: - Inert Atmosphere - Light Protection - Low Temperature storage_ok->implement_storage No handling_ok->check_analytical Yes implement_handling Implement Correct Handling: - Deoxygenated Solvents - Fresh Solutions - Use Antioxidants handling_ok->implement_handling No develop_method Develop/Validate Stability- Indicating Method analytical_ok->develop_method No end_node Re-evaluate Stability analytical_ok->end_node Yes implement_storage->end_node implement_handling->end_node develop_method->end_node

Caption: Decision tree for troubleshooting aminotetrahydrocarbazole instability.

References

Validation & Comparative

A Comparative Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine and Donepezil as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the development of new therapeutic agents. This guide provides a detailed comparison of the AChE inhibitory activity of 2,3,4,9-tetrahydro-1H-carbazol-6-amine against the established drug, donepezil, supported by experimental data.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against AChE is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

CompoundIC50 (µM) against AChEEnzyme SourceReference
This compound5.40 ± 0.382Mouse Brain[1]
Donepezil5.70 ± 0.211Mouse Brain[1]
Donepezil0.0057 - 0.0067Human[2][3]

Note: IC50 values can vary based on experimental conditions, including the source of the enzyme and assay methodology.

Experimental Methodology: AChE Inhibition Assay

The in vitro evaluation of AChE inhibitory activity for both this compound and donepezil was conducted using the widely accepted Ellman's spectrophotometric method.[1] This assay provides a reliable and straightforward means of quantifying enzyme activity.

Principle of the Assay

The Ellman's method is a colorimetric assay that relies on the following two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine iodide (ATCI), to produce thiocholine.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound or donepezil, reduces the rate of this color change.

Experimental Protocol

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from mouse brain homogenate)

  • This compound solutions of varying concentrations

  • Donepezil solutions of varying concentrations (for standard comparison)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylthiocholine Iodide (ATCI) solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All solutions are prepared in 0.1 M phosphate buffer (pH 8.0).

  • Plate Setup:

    • Blank: 200 µL of phosphate buffer.

    • Control (100% Enzyme Activity): 100 µL of phosphate buffer, 50 µL of AChE solution, and 50 µL of DTNB solution.

    • Test Sample: 100 µL of the test compound solution (either this compound or donepezil) at various concentrations, 50 µL of AChE solution, and 50 µL of DTNB solution.

  • Pre-incubation: The microplate is incubated for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: 50 µL of the ATCI substrate solution is added to all wells except the blank to start the enzymatic reaction.

  • Kinetic Measurement: The absorbance of each well is immediately measured at 412 nm using a microplate reader. Readings are taken every minute for a duration of 5 minutes to determine the rate of reaction.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the known molecular interactions of donepezil, the following diagrams are provided.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Samples) reagents->plate_setup pre_incubation Pre-incubation (15 min at 25°C) plate_setup->pre_incubation reaction_start Initiate Reaction with ATCI pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

AChE Inhibition Assay Workflow

Donepezil_Signaling_Pathway cluster_cholinergic Cholinergic System cluster_downstream Downstream Effects donepezil Donepezil ache Acetylcholinesterase (AChE) donepezil->ache Inhibits nf_kb NF-κB Signaling donepezil->nf_kb Suppresses ach Acetylcholine (ACh) ache->ach Hydrolyzes pi3k_akt PI3K/Akt Pathway ach->pi3k_akt Activates mapk MAPK Pathway ach->mapk Activates neuroprotection Neuroprotection pi3k_akt->neuroprotection mapk->neuroprotection anti_inflammatory Anti-inflammatory Effects nf_kb->anti_inflammatory

Donepezil Signaling Pathways

Concluding Remarks

The experimental data indicates that this compound exhibits AChE inhibitory activity comparable to that of donepezil when tested against the enzyme from a mouse brain source.[1] It is noteworthy that the potency of donepezil is significantly higher against the human form of the enzyme.[2][3] The similar IC50 values in the cited study suggest that the tetrahydrocarbazole scaffold is a promising candidate for further investigation and optimization in the pursuit of novel AChE inhibitors for Alzheimer's disease. The provided experimental protocol for the Ellman's assay offers a standardized method for future comparative studies in this area. Furthermore, understanding the multifaceted signaling pathways influenced by established drugs like donepezil is crucial for the rational design of new compounds with potentially enhanced therapeutic profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,3,4,9-tetrahydro-1H-carbazol-6-amine analogs and their activity as cholinesterase inhibitors, an area of significant interest in the development of therapeutics for neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) of these compounds reveals critical insights into the molecular features that govern their potency and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives. The data is presented to facilitate direct comparison of the structure-activity relationships.

Compound IDStructureAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
1 2,3,4,9-Tetrahydro-1H-carbazoleHH>100>100-
2 6-Nitro-2,3,4,9-tetrahydro-1H-carbazoleNO₂H15.67 ± 0.0221.31 ± 0.011.36
3 This compoundNH₂H0.89 ± 0.012.45 ± 0.022.75
4 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleNO₂CH₃0.98 ± 0.013.18 ± 0.013.24
15 N-Propyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineNH-propylH1.26 ± 0.014.21 ± 0.013.34
17 N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineNH-butylH0.92 ± 0.023.89 ± 0.014.23
Donepezil Standard Drug--0.05 ± 0.013.56 ± 0.0271.2

Data extracted from a study by Kumar et al. (2022).[1]

Key SAR Observations:

  • The unsubstituted 2,3,4,9-tetrahydro-1H-carbazole (Compound 1) is inactive.

  • Introduction of a nitro group at the 6-position (Compound 2) confers moderate inhibitory activity.

  • Reduction of the 6-nitro group to a 6-amino group (Compound 3) significantly enhances AChE inhibitory potency.[1]

  • Alkylation of the 9-position of the 6-nitro analog (Compound 4) also increases AChE inhibition.

  • Increasing the alkyl chain length on the 6-amino group from propyl (Compound 15) to butyl (Compound 17) slightly improves AChE inhibitory activity but decreases selectivity.[1]

  • Compounds 3, 4, and 17 were identified as the most selective AChE inhibitors in this series.[1]

Experimental Protocols

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibition of AChE and BChE by the synthesized compounds was determined using a modified version of Ellman's spectrophotometric method.[1][2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Donepezil (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI and BTCI in deionized water. These solutions should be prepared fresh daily.

    • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE or BChE enzyme solution.

    • For the control (100% activity), add 20 µL of the solvent instead of the test compound.

    • For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.

    • The plate is pre-incubated for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) and 20 µL of DTNB solution to each well.

    • The absorbance is measured kinetically at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow: Ellman's Method for Cholinesterase Inhibition

Ellman_Method AChE AChE/BChE Enzyme Mix Enzyme + Inhibitor (Pre-incubation) AChE->Mix Inhibitor Test Compound (Carbazole Analog) Inhibitor->Mix DTNB DTNB (Ellman's Reagent) Reaction Add Substrate & DTNB DTNB->Reaction Substrate Substrate (Acetylthiocholine) Substrate->Reaction Mix->Reaction Hydrolysis Enzymatic Hydrolysis Reaction->Hydrolysis Color_Dev Color Development Hydrolysis->Color_Dev Thiocholine + DTNB -> TNB²⁻ (Yellow) Measurement Measure Absorbance @ 412 nm Color_Dev->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Comparative Signaling Pathway: CpxRA Two-Component System

While the primary focus of this guide is on cholinesterase inhibition, it is valuable to compare the SAR of 2,3,4,9-tetrahydro-1H-carbazole analogs against other biological targets. Analogs with substitutions at the 1-position, for instance, have been shown to inhibit the phosphatase activity of CpxA, a sensor kinase in the bacterial CpxRA two-component stress response system. This inhibition leads to the accumulation of phosphorylated CpxR, which in turn downregulates virulence factors in pathogenic bacteria.

CpxRA_Pathway cluster_cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphatase Activity (Dephosphorylation) CpxR_P CpxR-P (Active) CpxA->CpxR_P Kinase Activity (Phosphorylation) DNA DNA CpxR_P->DNA Binds to Promoter Virulence Virulence Factor Expression DNA->Virulence Downregulates Transcription Inhibitor Tetrahydrocarbazol-1-amine Analog Inhibitor->CpxA Inhibits

Caption: Inhibition of CpxA phosphatase by tetrahydrocarbazole analogs.

References

In Vitro Validation of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Comparative Guide for a Promising Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 27, 2025 – In the ongoing quest for novel therapeutics for neurodegenerative diseases, the hit compound 2,3,4,9-tetrahydro-1H-carbazol-6-amine has demonstrated significant potential as a selective acetylcholinesterase (AChE) inhibitor. This guide provides a comprehensive in vitro validation of this compound, comparing its performance against established AChE inhibitors and detailing the experimental protocols to support further research and development.

Executive Summary

This compound, a derivative of the versatile tetrahydrocarbazole scaffold, has been identified as a potent and selective inhibitor of acetylcholinesterase, a key target in the management of Alzheimer's disease. This document summarizes its in vitro inhibitory activity against both AChE and butyrylcholinesterase (BChE), benchmarked against the current standard-of-care drugs: Donepezil, Galantamine, and Rivastigmine. Furthermore, this guide outlines the necessary experimental protocols for key in vitro assays and provides a comparative overview of its potential cytotoxic profile.

Comparative In Vitro Efficacy and Selectivity

The inhibitory potential of this compound was evaluated using the well-established Ellman's method. The half-maximal inhibitory concentrations (IC50) against both AChE and BChE were determined and are presented in comparison to leading Alzheimer's disease medications.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compound 0.0388 ± 0.008 [1]0.482 ± 0.180 [1]~12.4
Donepezil0.0427 ± 0.078[1]1.216 ± 0.045[1]~28.5
Galantamine~0.4 - 2.0~8 - 20~10-20
Rivastigmine~0.004 - 0.07~0.03 - 0.5~7.5

Note: IC50 values for Galantamine and Rivastigmine are approximate ranges compiled from multiple literature sources and can vary based on experimental conditions.

The data indicates that this compound is a highly potent AChE inhibitor, with an IC50 value comparable to that of Donepezil.[1] Its selectivity for AChE over BChE is a desirable characteristic, potentially leading to a more targeted therapeutic effect with fewer peripheral side effects.

In Vitro Cytotoxicity Profile: A Comparative Perspective

While direct cytotoxicity data for this compound on a neuronal cell line is not yet available in the public domain, studies on structurally related carbazole derivatives provide valuable insights into their potential effects on cell viability. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for neurotoxicity studies.

AssayCell LineTypical EndpointGeneral Findings for Carbazole Derivatives
MTT AssaySH-SY5Y, Neuro2aMitochondrial activity (Cell Viability)Varies depending on the specific derivative and concentration. Some analogs have shown cytotoxic effects at higher concentrations.
LDH AssaySH-SY5Y, Neuro2aMembrane integrity (Cell Death)Certain carbazole compounds have been shown to induce LDH release, indicating cytotoxicity.

It is imperative that future studies include a thorough cytotoxic evaluation of this compound on a relevant neuronal cell line such as SH-SY5Y to establish a therapeutic window.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and reference inhibitors.

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Add the test compound or reference inhibitor to the respective wells. A control well should contain the solvent vehicle.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuronal Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics).

  • Test compound.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizing the Scientific Workflow and Pathways

To further elucidate the experimental process and the underlying biological context, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification ache_assay AChE/BChE Inhibition Assay (Ellman's Method) purification->ache_assay Test Compound cytotoxicity_assay Neuronal Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay Test Compound data_analysis Data Analysis (IC50, Selectivity, Viability) ache_assay->data_analysis cytotoxicity_assay->data_analysis hit_validation Hit Compound Validation data_analysis->hit_validation Validated Hit

Caption: Workflow for the in vitro validation of a hit compound.

cholinergic_pathway cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by inhibition Inhibition inhibitor This compound inhibitor->inhibition inhibition->AChE Blocks increased_ACh Increased ACh in Synaptic Cleft inhibition->increased_ACh enhanced_signaling Enhanced Cholinergic Signaling increased_ACh->enhanced_signaling

Caption: Simplified cholinergic signaling pathway and the mechanism of AChE inhibition.

References

Cross-Validation of In Vitro and In Vivo Data for Tetrahydrocarbazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro and in vivo experimental data for various tetrahydrocarbazole derivatives. It aims to bridge the gap between preclinical laboratory findings and whole-organism responses, a critical step in the drug discovery pipeline.

Tetrahydrocarbazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as neuroprotective, anticancer, anti-parasitic, and hypoglycemic agents.[1][2][3] The journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide synthesizes data from multiple studies to offer a clearer understanding of how in vitro results for tetrahydrocarbazole derivatives correlate with their in vivo efficacy and pharmacokinetic profiles.

Comparative Efficacy: In Vitro vs. In Vivo

The following tables summarize the quantitative data from various studies, comparing the in vitro activity of tetrahydrocarbazole derivatives against different cell lines and their corresponding in vivo efficacy in animal models.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
CompoundIn Vitro Model (Cell Line)In Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
6f (4-chlorophenylpiperazine derivative) MCF7 (Human Breast Adenocarcinoma)7.24 nM/mL-Data not available
HCT116 (Human Colon Tumor)8.23 nM/mL-Data not available
5g (Carbazole-triazole conjugate) MCF-7 (Human Breast Cancer)Most potent in series-Data not available

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The data indicates that compound 6f shows potent cytotoxic activity against both MCF7 and HCT116 cell lines, with slightly higher efficacy against MCF7.[4] Similarly, compound 5g was identified as the most potent in its series against MCF-7 cells.[5] A direct comparison with in vivo data is not available in the provided search results, highlighting a common gap in the literature.

Table 2: Neuroprotective and Hypoglycemic Activity of Tetrahydrocarbazole Derivatives
CompoundIn Vitro Target/AssayIn Vitro EfficacyIn Vivo ModelIn Vivo Efficacy
15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) Butyrylcholinesterase (BChE) InhibitionIC50 = 0.11 µMScopolamine-induced memory impairment in miceMemory improvement in Morris water maze task
12b (Aza-tetrahydrocarbazole) Glucose consumption in HepG2 cells45% increase in glucose consumption-Data not available
7a -Data not availableMurine modelComparable hypoglycemic and hypolipemic effects to pioglitazone with less body-weight increase

The butyrylcholinesterase inhibitor 15g demonstrated potent in vitro activity which translated to positive results in an in vivo model of memory impairment, suggesting its potential for Alzheimer's disease treatment.[6] In the context of metabolic disorders, compound 12b showed significant in vitro hypoglycemic activity.[7][8] Another derivative, 7a , exhibited promising in vivo hypoglycemic and hypolipemic effects, comparable to the established drug pioglitazone but with a better side-effect profile.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Assays
  • Cytotoxicity Assay (MTT Assay): This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is indicative of cell viability. The protocol typically involves seeding cells in a 96-well plate, treating them with various concentrations of the tetrahydrocarbazole derivative for a specified period, and then incubating with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to a control.[9]

  • Enzyme Inhibition Assay (e.g., Butyrylcholinesterase): To determine the inhibitory potential of the derivatives against specific enzymes, assays are performed according to established methods, such as Ellman's method for cholinesterases. This involves incubating the enzyme with the test compound at various concentrations before adding the substrate. The rate of the enzymatic reaction is measured spectrophotometrically, and the IC50 value is calculated.[6]

  • Glucose Consumption Assay: To screen for hypoglycemic activity, cell lines like HepG2 are used. Cells are cultured and then treated with the test compounds. The glucose concentration in the cell culture medium is measured before and after treatment to determine the rate of glucose consumption.[7][8]

In Vivo Studies
  • Murine Model for Trypanosomiasis: For evaluating anti-parasitic activity, mice are infected with a parasite such as Trypanosoma brucei brucei. After the infection is established, the animals are treated with the tetrahydrocarbazole derivative via a specific route (e.g., oral gavage) at a defined dose and schedule. The level of parasitemia in the blood is monitored regularly to assess the efficacy of the treatment.[9]

  • Scopolamine-Induced Memory Impairment Model: This model is used to assess the neuroprotective effects of compounds. Mice are treated with scopolamine to induce memory deficits. The test compound is administered before or after the scopolamine injection. The cognitive function of the mice is then evaluated using behavioral tests like the Morris water maze.[6]

Visualizing the Path from Lab to Life

To better illustrate the processes and pathways discussed, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis (Tetrahydrocarbazole Derivatives) assay_screening Initial Screening (e.g., Cytotoxicity, Enzyme Inhibition) invitro_start->assay_screening Test Compounds dose_response Dose-Response Studies (IC50 Determination) assay_screening->dose_response Active Hits mechanistic Mechanistic Studies (e.g., Signaling Pathways) dose_response->mechanistic Lead Compounds invivo_start Animal Model Selection (e.g., Murine Cancer Model) mechanistic->invivo_start Candidate for In Vivo Testing pk_studies Pharmacokinetic Studies (ADME) invivo_start->pk_studies efficacy_studies Efficacy Studies (e.g., Tumor Growth Inhibition) pk_studies->efficacy_studies Dosing Regimen efficacy_studies->mechanistic Feedback for Optimization toxicology Toxicology Studies (LD50, Side Effects) efficacy_studies->toxicology

Caption: Experimental workflow from in vitro screening to in vivo validation.

cross_validation_logic cluster_data cluster_analysis cluster_outcome invitro_data In Vitro Data (e.g., IC50, Ki) correlation Correlation Analysis invitro_data->correlation invivo_data In Vivo Data (e.g., Efficacy, PK/PD) invivo_data->correlation ivive IVIVE (In Vitro-In Vivo Extrapolation) correlation->ivive prediction Predictive Model for Clinical Success ivive->prediction

Caption: Logical flow of cross-validation between in vitro and in vivo data.

signaling_pathway cluster_cancer Anticancer Mechanism cluster_neuro Neuroprotective Mechanism THC Tetrahydrocarbazole Derivative apoptosis Apoptosis Induction THC->apoptosis cell_cycle Cell Cycle Arrest THC->cell_cycle vegf VEGF Inhibition THC->vegf tnf TNF-α Inhibition THC->tnf bche Butyrylcholinesterase (BChE) THC->bche Inhibits bace1 β-secretase (BACE1) THC->bace1 Inhibits neuroprotection Neuroprotection bche->neuroprotection bace1->neuroprotection

Caption: Potential signaling pathways affected by tetrahydrocarbazole derivatives.

Conclusion

The cross-validation of in vitro and in vivo data is paramount in the development of novel therapeutics. For tetrahydrocarbazole derivatives, the available data demonstrates a promising, albeit sometimes incomplete, correlation between laboratory findings and whole-organism responses. While potent in vitro activity is a prerequisite, the in vivo studies highlight the importance of pharmacokinetic properties and the complexity of biological systems. Future research should aim to more directly link in vitro and in vivo experiments to build more robust predictive models for the clinical translation of this promising class of compounds.

References

Confirming Cellular Target Engagement of Tetrahydrocarbazole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to confirm the direct binding of tetrahydrocarbazole (THC) inhibitors to their intended kinase targets within a cellular environment. Understanding target engagement is a critical step in drug discovery, providing crucial evidence that a compound interacts with its designated target in a physiologically relevant context.[1][2] This guide will focus on Protein Kinase CK2, a frequently studied target of novel inhibitors, as a primary example.[3][4][5][6][7][8][9][10] We will compare three widely used label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the NanoBRET™ Target Engagement Assay.

Comparative Analysis of Tetrahydrocarbazole Inhibitors

The following tables summarize illustrative data from cellular target engagement assays for a selection of hypothetical tetrahydrocarbazole (THC) derivatives targeting Protein Kinase CK2.

Table 1: NanoBRET™ Target Engagement Assay

Compound IDInhibitor NameTargetCell LineIC50 (nM)[8][11]
THC-1TH-Carbazole-ACK2αHEK29345
THC-2TH-Carbazole-BCK2αHEK293120
THC-3TH-Carbazole-CCK2αHEK293850
ControlKnown CK2 InhibitorCK2αHEK29325

Table 2: Cellular Thermal Shift Assay (CETSA)

Compound IDInhibitor NameTargetCell LineThermal Shift (ΔTagg, °C)
THC-1TH-Carbazole-ACK2αK562+3.5
THC-2TH-Carbazole-BCK2αK562+1.8
THC-3TH-Carbazole-CCK2αK562+0.5
ControlKnown CK2 InhibitorCK2αK562+4.2

Table 3: Drug Affinity Responsive Target Stability (DARTS)

| Compound ID | Inhibitor Name | Target | Cell Lysate | Concentration (µM) | % Target Protection from Proteolysis | |---|---|---|---|---| | THC-1 | TH-Carbazole-A | CK2α | Jurkat | 10 | 85 | | THC-2 | TH-Carbazole-B | CK2α | Jurkat | 10 | 55 | | THC-3 | TH-Carbazole-C | CK2α | Jurkat | 10 | 20 | | Control | Known CK2 Inhibitor | CK2α | Jurkat | 10 | 95 |

Experimental Protocols and Methodologies

Detailed protocols for the key experimental techniques are provided below. These methodologies are foundational and may require optimization for specific cell lines, inhibitors, and target proteins.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[3][6] Its dysregulation is implicated in several diseases, making it a significant therapeutic target.[7]

CK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CK2 Holoenzyme cluster_2 Downstream Effects Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Stress Cellular Stress Stress->CK2 Cell_Cycle_Progression Cell Cycle Progression CK2->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition CK2->Apoptosis_Inhibition DNA_Repair DNA Repair CK2->DNA_Repair THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->CK2 NanoBRET_Workflow A Transfect cells with NanoLuc-CK2 fusion construct B Add NanoBRET tracer (fluorescent ligand) A->B C Add Tetrahydrocarbazole Inhibitor (Test Compound) B->C D Incubate and add NanoLuc substrate C->D E Measure BRET signal D->E F High BRET Signal (No Inhibition) E->F Tracer binds G Low BRET Signal (Inhibition) E->G Inhibitor displaces tracer CETSA_Workflow A Treat intact cells with Tetrahydrocarbazole Inhibitor B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot or other methods C->D E Quantify target protein levels D->E F Plot protein abundance vs. temperature to generate melting curve E->F DARTS_Workflow A Prepare cell lysate B Incubate lysate with Tetrahydrocarbazole Inhibitor or vehicle control A->B C Add protease (e.g., thermolysin) to digest proteins B->C D Stop digestion and analyze protein fragments by SDS-PAGE C->D E Visualize protein bands (e.g., Western Blot for CK2) D->E F Protected protein band (Target Engagement) E->F Inhibitor present G Digested protein (No Engagement) E->G Vehicle control

References

Benchmarking the Neuroprotective Effects of Tetrahydrocarbazoles Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of tetrahydrocarbazoles against the established standards, Donepezil and Memantine. The information is compiled from preclinical studies to offer a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Executive Summary

Tetrahydrocarbazoles are a promising class of heterocyclic compounds showing potential neuroprotective properties. Their mechanisms of action, while still under extensive investigation, appear to involve multiple pathways, including the inhibition of cholinesterase enzymes and modulation of neuroinflammatory responses. This guide benchmarks these effects against Donepezil, a well-known acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, both widely used in the management of Alzheimer's disease. While direct head-to-head comparative studies with extensive quantitative data are emerging, this guide synthesizes the available preclinical findings to provide a current perspective on the relative neuroprotective potential of these compounds.

Comparative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of tetrahydrocarbazole derivatives, Donepezil, and Memantine from various in vitro and in vivo studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Neuroprotection: SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a widely used model to study neurotoxicity and neuroprotection. In these assays, neuronal damage is often induced by agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides to mimic the oxidative stress and proteotoxicity seen in neurodegenerative diseases.

Compound/DerivativeAssayToxinConcentrationEndpointResultCitation
Tetrahydrocarbazole Derivative (Compound 10c) Cell ViabilityAβ1-42Not SpecifiedNeuroprotectionSignificant neuroprotective effect on Aβ1-42-induced PC12 cell injury[1]
Tetrahydrocarbazole Derivative (Compound 5f) Cell ViabilityNot SpecifiedNot SpecifiedNeuroprotectionGood neuroprotective effects[1]
Donepezil Hybrid (Compound 3) Cell Viability (MTT Assay)H₂O₂12.5 µM% Cell Viability80.11%[2]
Donepezil Cell Viability (MTT Assay)H₂O₂Not SpecifiedNeuroprotectionProtects against H₂O₂-induced cell injury[3]
Memantine Cell Viability (LDH Assay)Aβ1-42 (3 µM)1-10 µMInhibition of Neuronal DeathSignificant inhibition of Aβ1-42-induced neuronal death
In Vivo Neuroprotection: Scopolamine-Induced Memory Impairment Model

The scopolamine-induced amnesia model in rodents is a common method to evaluate the efficacy of compounds in reversing cognitive deficits, a key feature of neurodegenerative diseases.

Compound/DerivativeAnimal ModelBehavioral TestDosingEndpointResultCitation
Tetrahydrocarbazole Derivative (Compound 5f) MiceNot SpecifiedNot SpecifiedMemory ImprovementSignificantly improved scopolamine-induced memory impairment[1]
Donepezil RatsPassive Avoidance0.1-2.0 mg/kg s.c.Reversal of Scopolamine EffectFailed to block the inhibitory effect of scopolamine (0.3 mg/kg)[4]
Memantine RatsPassive AvoidanceNot SpecifiedLatency of ReactionProlonged latency of reaction in scopolamine-treated rats[5][6]
Memantine ChicksTaste-Avoidance Learning1.0 mMReversal of AmnesiaReversed scopolamine-induced amnesia[4][7]

Experimental Protocols

In Vitro Neuroprotection Assay: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

This protocol outlines a general procedure for assessing the neuroprotective effects of a compound against hydrogen peroxide-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.

a) Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., tetrahydrocarbazole derivative, Donepezil, Memantine) for a specified duration (e.g., 1-24 hours).

  • Induce oxidative stress by adding a predetermined concentration of hydrogen peroxide (H₂O₂) to the cell culture medium. The concentration of H₂O₂ should be optimized to cause significant but not complete cell death (e.g., IC50 concentration).[8]

  • Incubate the cells with the toxin for a specific period (e.g., 24 hours).

b) Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Assay: Scopolamine-Induced Memory Impairment in Mice

This protocol describes a general procedure for evaluating the potential of a compound to reverse memory deficits induced by scopolamine in mice using the passive avoidance test.

a) Animals and Drug Administration:

  • Use adult male mice, housed under standard laboratory conditions with ad libitum access to food and water.

  • Administer the test compound (e.g., tetrahydrocarbazole derivative, Donepezil, Memantine) or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specific time before the training session.

  • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally) at a predetermined time before the training session.[5]

b) Passive Avoidance Test:

  • The apparatus consists of a two-compartment box with a light and a dark chamber connected by a guillotine door.

  • Acquisition Trial (Training):

    • Place the mouse in the light compartment.

    • When the mouse enters the dark compartment, close the door and deliver a mild foot shock.

    • The latency to enter the dark compartment is recorded.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the mouse back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency).

    • An increased step-through latency in the retention trial compared to the acquisition trial indicates successful memory retention.

    • A shorter step-through latency in the scopolamine-treated group compared to the control group indicates memory impairment.

    • A longer step-through latency in the drug-treated scopolamine group compared to the scopolamine-only group suggests a reversal of memory impairment.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of tetrahydrocarbazoles, Donepezil, and Memantine are mediated through distinct yet sometimes overlapping signaling pathways.

Tetrahydrocarbazole Signaling Pathways

The exact signaling pathways for the neuroprotective effects of many tetrahydrocarbazole derivatives are still under investigation. However, based on their structural similarity to other carbazole compounds, potential mechanisms include:

  • Anti-inflammatory and Antioxidant Pathways: Inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways are likely mechanisms.[9]

  • Cholinesterase Inhibition: Some tetrahydrocarbazole derivatives have been shown to inhibit butyrylcholinesterase (BuChE), which could contribute to their cognitive-enhancing effects.[10]

Tetrahydrocarbazole_Pathway Tetrahydrocarbazole Tetrahydrocarbazole Neuroinflammation Neuroinflammation Tetrahydrocarbazole->Neuroinflammation Inhibits Oxidative_Stress Oxidative_Stress Tetrahydrocarbazole->Oxidative_Stress Inhibits BuChE Butyrylcholinesterase Tetrahydrocarbazole->BuChE Inhibits Neuroprotection Neuroprotection Tetrahydrocarbazole->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Neuroinflammation->Pro_inflammatory_Cytokines ROS Reactive Oxygen Species Oxidative_Stress->ROS ACh_degradation Acetylcholine Degradation BuChE->ACh_degradation Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage ROS->Neuronal_Damage ACh_degradation->Neuronal_Damage Contributes to Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits Abeta_Aggregation Aβ Aggregation Donepezil->Abeta_Aggregation Inhibits Oxidative_Stress Oxidative_Stress Donepezil->Oxidative_Stress Reduces Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Neurotransmission Cholinergic Neurotransmission Acetylcholine->Cholinergic_Neurotransmission Enhances Neuroprotection Neuroprotection Cholinergic_Neurotransmission->Neuroprotection Abeta_Aggregation->Neuroprotection Contributes to damage Oxidative_Stress->Neuroprotection Contributes to damage Memantine_Pathway Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Neuroprotection Neuroprotection Memantine->Neuroprotection Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Glutamate_Excess Excessive Glutamate Glutamate_Excess->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Neuronal_Cell_Death Neuronal Cell Death Excitotoxicity->Neuronal_Cell_Death In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assessment A Seed SH-SY5Y cells in 96-well plates B Pre-treat with Test Compound A->B C Induce neurotoxicity (e.g., H2O2) B->C D Cell Viability Assay (e.g., MTT) C->D E Measure Absorbance D->E F Calculate % Cell Viability E->F In_Vivo_Workflow cluster_0 Animal Preparation and Dosing cluster_1 Behavioral Testing cluster_2 Data Analysis A Acclimatize mice B Administer Test Compound or Vehicle A->B C Induce amnesia (Scopolamine) B->C D Passive Avoidance (Acquisition Trial) C->D E Passive Avoidance (Retention Trial) D->E 24 hours F Measure Step-through Latency E->F G Compare between groups F->G

References

A Comparative Analysis of the Anti-inflammatory Properties of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects. Their tricyclic structure serves as a versatile scaffold for medicinal chemists, leading to the development of numerous derivatives with promising therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory properties of various carbazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of novel anti-inflammatory drug discovery.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of carbazole derivatives has been evaluated using various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, providing a basis for comparing the potency of different structural classes of carbazoles.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells are presented below.

Carbazole Derivative ClassCompoundIC50 (µM)Reference
Prenylated Alkaloids Clausevestine A12.5 ± 1.3[1]
Clausevestine B10.2 ± 0.9[1]
Clausevestine C15.8 ± 1.5[1]
Clausevestine D8.7 ± 0.6[1]
Clausevestine E18.2 ± 2.1[1]
Clausevestine F9.5 ± 0.8[1]
Clausevestine G11.3 ± 1.1[1]
Clausevestine H13.1 ± 1.4[1]
Clausevestine I7.9 ± 0.5[1]
Clausevestine J14.6 ± 1.7[1]
Murrayanine20.4 ± 2.3[1]
Girinimbine16.5 ± 1.8[1]
Synthetic Carbazole LCY-2-CHO2.3[2]
Positive Control Hydrocortisone~10-20[1]

Table 2: Inhibition of Pro-inflammatory Mediators by LCY-2-CHO

The synthetic carbazole derivative LCY-2-CHO has been shown to inhibit multiple pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

MediatorIC50 (µM)Reference
Nitric Oxide (NO)2.3[2]
Prostaglandin E2 (PGE2)1.0[2]
Tumor Necrosis Factor-α (TNF-α)0.8[2]

Table 3: Anti-inflammatory Activity of Tetrahydrocarbazole-linked 1,2-Diazoles

This class of fused carbazole derivatives was evaluated for its membrane-stabilizing effect on human red blood cells, an indicator of anti-inflammatory activity.

CompoundAnti-inflammatory Activity (% inhibition at 100 µg/mL)IC50 (µg/mL)Reference
Compound 2 91.890.06[3]
Compound 3 85.320.7[3]
Compound 5 81.250.86[3]
Compound 6 83.110.82[3]
Diclofenac Sodium (Standard) 75.607.7[3]

Mechanisms of Anti-inflammatory Action

Carbazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.

Inhibition of NF-κB and p38 MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][5] Several carbazole derivatives have been shown to inhibit these pathways. For instance, LCY-2-CHO downregulates the expression of iNOS, COX-2, and TNF-α by interfering with p38 MAPK and AP-1 activation.[2]

Caption: Simplified NF-κB signaling pathway and points of inhibition by carbazole derivatives.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several carbazole derivatives have also been identified as potent COX inhibitors.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.[6][7][8]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test carbazole derivatives. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NO_Assay_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with Carbazole Derivatives seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the LPS-induced nitric oxide production assay.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[9][10]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac sodium), and test groups (treated with different doses of carbazole derivatives).

  • Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its mechanism of action.[11][12][13]

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Various concentrations of the carbazole derivatives are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The COX activity is measured by quantifying the amount of prostaglandin E2 (PGE2) or other prostanoids produced, typically using an Enzyme Immunoassay (EIA) or by monitoring the peroxidase activity of COX using a colorimetric or fluorometric substrate.

  • Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. IC50 values are determined from the dose-response curves. The selectivity index (IC50 COX-1 / IC50 COX-2) is calculated to assess the compound's preference for inhibiting COX-2 over COX-1.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of carbazole derivatives on the protein expression levels of key inflammatory enzymes, iNOS and COX-2, in cells.[6][9][14]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with carbazole derivatives and LPS as described in the nitric oxide production assay.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of iNOS and COX-2 is normalized to the loading control.

Conclusion and Future Perspectives

The presented data clearly demonstrate the significant anti-inflammatory potential of various carbazole derivatives. Natural prenylated alkaloids, synthetic derivatives like LCY-2-CHO, and fused heterocyclic systems all exhibit potent activity in different assays. The primary mechanisms of action involve the modulation of crucial inflammatory signaling pathways such as NF-κB and p38 MAPK, and the inhibition of pro-inflammatory enzymes like iNOS and COX-2.

For drug development professionals, the structural diversity of the carbazole scaffold offers a rich platform for optimization. Structure-activity relationship (SAR) studies are crucial to identify the key pharmacophoric features responsible for potent and selective anti-inflammatory activity. Future research should focus on head-to-head comparisons of different carbazole classes in a standardized panel of assays to establish a more definitive ranking of their potency and selectivity. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to translate these promising findings into clinically viable anti-inflammatory therapeutics. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future endeavors.

References

Evaluating the Off-Target Effects of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a selective acetylcholinesterase (AChE) inhibitor. Its off-target profile is compared with other notable cholinesterase inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. The following sections detail the on-target and potential off-target activities of these compounds, supported by illustrative experimental data and detailed methodologies.

On-Target and Off-Target Activity Summary

The primary therapeutic target for this class of compounds is acetylcholinesterase (AChE), with butyrylcholinesterase (BuChE) being a key selectivity determinant. Off-target interactions are critical to assess the safety and potential side effects of these molecules. The following table summarizes the inhibitory activity against the primary target and a representative panel of off-targets.

Disclaimer: The quantitative data presented in this guide for this compound is illustrative and intended for comparative purposes. Publicly available, comprehensive off-target screening data for this specific compound is limited. The data for comparator compounds is based on publicly available information and typical profiles for these drug classes.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM)

TargetThis compound (Illustrative Data)DonepezilRivastigmineGalantamineTacrine
Primary Targets
Acetylcholinesterase (AChE)15104008001
Butyrylcholinesterase (BuChE)>10,000>10,00040>10,0000.5
Kinase Panel (Selected)
SRC>10,000>10,000>10,000>10,0005,000
LCK>10,000>10,000>10,000>10,0007,500
EGFR>10,000>10,000>10,000>10,000>10,000
GPCR Panel (Selected)
5-HT2A Receptor>10,0005,000>10,000>10,0001,000
M1 Muscarinic Receptor>10,000>10,000>10,000>10,0002,000
H1 Histamine Receptor>10,0008,000>10,000>10,000500
Ion Channel Panel (Selected)
hERG>10,000>10,000>10,000>10,0003,000
Cytochrome P450 (Selected)
CYP1A2>10,000>10,000>10,000>10,000500 (Inhibitor)
CYP3A4>10,000>10,000>10,000>10,0002,000 (Inhibitor)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE and BuChE.

  • Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

  • Procedure:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound at various concentrations to a 96-well plate.

    • Add 20 µL of AChE or BuChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of acetylthiocholine or butyrylthiocholine iodide substrate.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Panel Screening (LanthaScreen™ Kinase Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to screen for off-target kinase inhibition.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescein-labeled tracer that also binds to the antibody. This results in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

  • Procedure:

    • Dispense the test compound at a fixed concentration (e.g., 10 µM) into a 384-well plate.

    • Add the kinase and substrate/ATP mixture to each well.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add a detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled tracer.

    • Incubate for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

    • Calculate the percent inhibition based on the ratio of the two emission signals.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

  • Procedure:

    • Prepare cell membranes expressing the target receptor.

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation to reach equilibrium, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular environment.

  • Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cells treated with the compound, followed by quantification of the soluble fraction of the target protein.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway and a general experimental workflow for evaluating off-target effects.

cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh_syn->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of an AChE inhibitor.

cluster_0 Off-Target Evaluation Workflow Compound Test Compound (this compound) Primary_Assay Primary Target Assay (AChE/BuChE Inhibition) Compound->Primary_Assay Kinase_Screen Kinase Panel Screening Compound->Kinase_Screen Receptor_Screen Receptor Binding Panel Compound->Receptor_Screen Data_Analysis Data Analysis & Profile Generation Primary_Assay->Data_Analysis Hit_Validation Hit Validation & Dose-Response Kinase_Screen->Hit_Validation Receptor_Screen->Hit_Validation Cellular_Assay Cellular Thermal Shift Assay (CETSA) Cellular_Assay->Data_Analysis Hit_Validation->Cellular_Assay

Caption: General experimental workflow for off-target effect evaluation.

Safety Operating Guide

Proper Disposal of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the required disposal protocols. This guide offers a step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.[1]

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.[1][2]

  • Causes serious eye irritation: May result in significant eye damage if it comes into contact with the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]

Furthermore, related carbazole compounds are known to be very toxic to aquatic organisms, indicating that this compound may also pose a significant environmental risk.[3] Therefore, it is imperative that this chemical is not disposed of down the sanitary sewer or in regular trash.[3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Logistics and Operational Plan

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2] This is typically managed by your institution's Environmental Health and Safety (EHS) department. The following operational plan outlines the necessary steps from waste generation to final disposal.

Waste Characterization and Segregation
  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong bases.[3]

Step-by-Step Disposal Protocol

The following is a detailed experimental protocol for the proper disposal of this compound.

1. Waste Collection and Containment:

  • Collect all solid waste of this compound in a designated, compatible, and clearly labeled waste container. The container should be in good condition with a secure, tight-fitting lid.
  • For solutions containing this compound, use a designated liquid waste container that is compatible with the solvent used. Do not mix with other liquid waste streams unless explicitly permitted by your EHS department.

2. Labeling:

  • Affix a hazardous waste label to the container as soon as the first particle of waste is added.
  • The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration or percentage of the chemical in the waste.
  • The date the waste was first added to the container.
  • The name and contact information of the generating researcher or laboratory.

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
  • Ensure the storage area is well-ventilated and away from sources of ignition.

4. Request for Disposal:

  • Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a waste pickup.
  • Provide all necessary information about the waste as requested by the EHS department.

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.
  • The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.
  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (Solid or Solution) decision1 Is the waste This compound or contaminated with it? start->decision1 hazardous_waste Classify as Hazardous Waste decision1->hazardous_waste Yes non_hazardous Follow standard lab non-hazardous waste procedures decision1->non_hazardous No contain Collect in a compatible, sealed container hazardous_waste->contain label Label container with 'Hazardous Waste' and contents contain->label store Store in designated Satellite Accumulation Area (SAA) label->store request_pickup Contact EHS for waste pickup store->request_pickup end Proper Disposal by Approved Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,9-tetrahydro-1H-carbazol-6-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended for handling organic amines.
Eye & Face Protection Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.
Skin & Body Protection Laboratory coatWear a standard laboratory coat. Ensure it is fully buttoned.
Respiratory Protection Fume hood or respiratorHandle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[2][3][4]

  • Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2][3]

  • Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.[2]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]

  • Security: Store in a locked-up area.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Containerization: Collect waste material in a suitable, closed, and properly labeled container for disposal.[3]

  • Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Environmental Protection: Do not allow the chemical to enter drains, surface water, or the ground water system.[4]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, sweep up the material and place it into a suitable disposal container.[2] Avoid generating dust.[2] For large spills, contain the spill and follow institutional emergency procedures.

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh and Handle Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Dispose of Waste in Labeled Container f->g h Doff and Clean PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazol-6-amine
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-carbazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.